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4-(4-Biphenyl)phenyl boronic acid Documentation Hub

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  • Product: 4-(4-Biphenyl)phenyl boronic acid
  • CAS: 877993-09-4

Core Science & Biosynthesis

Foundational

[1,1':4',1''-Terphenyl]-4-ylboronic Acid: A Comprehensive Technical Guide for Advanced Research

Introduction [1,1':4',1''-Terphenyl]-4-ylboronic acid is a versatile organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry, organic ele...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

[1,1':4',1''-Terphenyl]-4-ylboronic acid is a versatile organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry, organic electronics, and materials science. Its rigid, planar terphenyl core functionalized with a reactive boronic acid group makes it an invaluable building block for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of its properties, synthesis, and key applications, with a focus on practical, field-proven insights for researchers and drug development professionals. The unique structure of this molecule allows for its use in creating highly conjugated systems, which are essential for the development of novel organic light-emitting diodes (OLEDs), and as a crucial intermediate in the synthesis of pharmacologically active compounds.

Core Data and Physicochemical Properties

The fundamental identification and characteristics of [1,1':4',1''-Terphenyl]-4-ylboronic acid are crucial for its effective use in research and development.

CAS Number: 877993-09-4[1][2]

Physicochemical Data Summary
PropertyValueSource
Molecular Formula C18H15BO2[2]
Molecular Weight 274.13 g/mol [2]
Appearance Solid[2]
Purity Typically ≥97%[2]
Boiling Point 506.8 ± 53.0 °C at 760 mmHg[2]
InChI Key UAYHYNNEZRKUSH-UHFFFAOYSA-N[2]
Storage Temperature 4°C[2]

Synthesis and Mechanistic Considerations

While commercially available, understanding the synthesis of arylboronic acids is fundamental for researchers who may need to create custom derivatives. The synthesis of [1,1':4',1''-Terphenyl]-4-ylboronic acid typically involves the borylation of a corresponding terphenyl halide.

Generalized Synthetic Workflow

A common and effective method for synthesizing arylboronic acids is through the reaction of an aryl Grignard or organolithium reagent with a trialkyl borate, followed by acidic workup.[3]

Synthesis_Workflow A [1,1':4',1''-Terphenyl]-4-halide B Organometallic Intermediate (e.g., Grignard or Organolithium) A->B  Mg or n-BuLi   D Boronate Ester Intermediate B->D  Reaction with C   C Trialkyl Borate (e.g., B(OMe)3) E [1,1':4',1''-Terphenyl]-4-ylboronic acid D->E  Acidic Workup (H3O+)  

Caption: Generalized synthetic route to [1,1':4',1''-Terphenyl]-4-ylboronic acid.

Causality in Experimental Choices: The choice between forming a Grignard or an organolithium reagent often depends on the presence of other functional groups in the starting material. Grignard reagents are generally less reactive and more tolerant of certain functional groups, while organolithium reagents are more reactive and can be necessary for less reactive halides. The use of a trialkyl borate, such as trimethyl borate, is a standard and efficient method for introducing the boronic acid functionality. The final acidic workup is essential to hydrolyze the boronate ester intermediate to the desired boronic acid.

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone Application

[1,1':4',1''-Terphenyl]-4-ylboronic acid is a prominent substrate in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[4] This reaction is a powerful tool for synthesizing biaryl compounds, which are common motifs in pharmaceuticals and functional materials.[5]

Mechanistic Overview of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6] The base plays a crucial role in activating the boronic acid for transmetalation.[7]

Suzuki_Coupling pd0 Pd(0)Ln pd2_oxidative R1-Pd(II)Ln-X pd0->pd2_oxidative pd2_transmetalation R1-Pd(II)Ln-R2 pd2_oxidative->pd2_transmetalation pd2_transmetalation->pd0 product R1-R2 pd2_transmetalation->product Reductive Elimination start R1-X start->pd2_oxidative Oxidative Addition boronic_acid R2-B(OH)2 activated_boronate [R2-B(OH)3]- boronic_acid->activated_boronate Activation base Base base->activated_boronate activated_boronate->pd2_transmetalation Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Protocol for a Model Suzuki Coupling Reaction

This protocol describes a general procedure for the Suzuki coupling of [1,1':4',1''-Terphenyl]-4-ylboronic acid with an aryl bromide.

Materials:

  • [1,1':4',1''-Terphenyl]-4-ylboronic acid (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)2) (2 mol%)

  • Triphenylphosphine (PPh3) (8 mol%)

  • Potassium carbonate (K2CO3) (2.0 equivalents)

  • Toluene/Water (4:1 mixture)

  • Anhydrous magnesium sulfate (MgSO4)

  • Ethyl acetate

  • Brine

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl bromide, [1,1':4',1''-Terphenyl]-4-ylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Solvent Addition and Degassing: Add the toluene/water solvent mixture. Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. This step is critical to remove oxygen, which can oxidize and deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate to dilute the mixture and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water and brine. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Self-Validating System: The success of this protocol can be validated at several stages. The disappearance of the starting materials and the appearance of a new, less polar spot on the TLC plate indicate a successful reaction. The final product's identity and purity should be confirmed by NMR spectroscopy and mass spectrometry.

Applications in Drug Discovery and Development

Boronic acids and their derivatives are playing an increasingly important role in medicinal chemistry.[8] The terphenyl scaffold is a privileged structure in drug design, often used to mimic peptide secondary structures or to interact with large protein surfaces. The ability to functionalize this scaffold using [1,1':4',1''-Terphenyl]-4-ylboronic acid via Suzuki coupling allows for the rapid generation of libraries of potential drug candidates.[9]

Role as a Key Building Block

The rigid and extended structure of the terphenyl moiety can be used to probe deep binding pockets in enzymes and receptors. By coupling different aryl or heteroaryl groups to the terphenyl core, researchers can systematically explore the structure-activity relationship (SAR) of a compound series. This approach is instrumental in optimizing lead compounds for improved potency, selectivity, and pharmacokinetic properties. Phenylboronic acid-containing polymers have also been investigated for biomedical applications such as drug delivery.[10]

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling [1,1':4',1''-Terphenyl]-4-ylboronic acid.

Hazard Identification and Personal Protective Equipment (PPE)
  • Hazards: May cause skin, eye, and respiratory irritation.[2][11] Harmful if swallowed.[2][11]

  • Precautionary Statements: Avoid breathing dust.[12] Wash hands thoroughly after handling.[13][14] Wear protective gloves, eye protection, and face protection.[13]

  • Handling: Use in a well-ventilated area.[13] Keep containers tightly closed in a dry, cool place.[11][13]

  • Incompatible Materials: Strong oxidizing agents and strong acids.[13]

Conclusion

[1,1':4',1''-Terphenyl]-4-ylboronic acid is a high-value chemical intermediate with significant applications in both academic research and industrial drug development. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of complex organic molecules. A thorough understanding of its properties, synthetic routes, and reaction protocols, as outlined in this guide, is essential for leveraging its full potential in the creation of novel pharmaceuticals and advanced materials.

References

  • Curia Global. 4-Formylphenyl Boronic Acid (4-FPBA). [Link]

  • ResearchGate. Sequentially selective Suzuki coupling procedure to give p-terphenyl analogues. [Link]

  • Protheragen. Phenylboronic Acid: The 'Versatile Tool' in Organic Synthesis and Biomedicine. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

  • Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link]

  • PubMed. Phenylboronic Acid-polymers for Biomedical Applications. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • Organic Chemistry Portal. Arylboronic acid or boronate synthesis. [Link]

  • Sciforum. Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. [Link]

  • Wiley-VCH. Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. [Link]

Sources

Exploratory

Electronic Structure Profiling: HOMO-LUMO Dynamics of 4-(4-Biphenyl)phenyl Boronic Acid Derivatives

Executive Summary The electronic characterization of 4-(4-Biphenyl)phenyl boronic acid (often referred to as terphenyl-4-boronic acid) and its derivatives is a critical step in the development of organic semiconductors,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The electronic characterization of 4-(4-Biphenyl)phenyl boronic acid (often referred to as terphenyl-4-boronic acid) and its derivatives is a critical step in the development of organic semiconductors, particularly for OLED host materials and fluorescent sensors. The energy alignment of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictates charge injection barriers, exciton confinement efficiency, and oxidative stability.

This technical guide provides a rigorous framework for determining these energy levels using a dual-modality approach: Density Functional Theory (DFT) for predictive modeling and Cyclic Voltammetry (CV) coupled with UV-Vis Spectroscopy for experimental validation.

Molecular Architecture & Electronic Theory

The core structure, 4-(4-Biphenyl)phenyl boronic acid, consists of a rigid


-terphenyl backbone terminated by a boronic acid moiety.
  • The Backbone (

    
    -Terphenyl):  The extended 
    
    
    
    -conjugation across three phenyl rings raises the HOMO level compared to a single benzene ring, narrowing the optical band gap to the UV-blue region.
  • The Boronic Acid (

    
    ):  The boron atom possesses an empty 
    
    
    
    -orbital perpendicular to the molecular plane. This acts as a strong electron-accepting center (Lewis acid), capable of lowering the LUMO energy level. However, the hydroxyl groups are
    
    
    -donors, which can complicate the net electronic effect depending on solvent interactions (e.g., H-bonding).
Substituent Effects on Band Gap

Derivatization allows for "Band Gap Engineering." The table below summarizes how structural modifications shift energy levels relative to the unsubstituted core.

Derivative TypeSubstituent EffectHOMO ShiftLUMO ShiftNet Result
Unsubstituted Reference~ -5.8 eV~ -2.4 eVWide Gap (UV/Blue)
Fluorinated (-F) Inductive Withdrawal (-I)↓ Lowers significantly↓ Lowers significantlyImproved Electron Transport
Methoxylated (-OMe) Mesomeric Donation (+M)↑ Raises significantly↑ Raises slightlyRed-shifted Emission
Pinacol Ester (-Bpin) Steric Bulk / Solubility- Negligible↓ Lowers slightlySolubility/Processability

Computational Prediction: DFT Protocol

Before synthesis, Density Functional Theory (DFT) provides a high-fidelity estimation of orbital energies. For boronic acid derivatives, the B3LYP hybrid functional with the 6-31G(d) or 6-311G(d,p) basis set is the industry standard for balancing cost and accuracy.

Automated DFT Workflow

The following diagram outlines the logical progression for computational profiling.

DFT_Workflow Figure 1: Standard DFT workflow for determining orbital energies of organic semiconductors. Start Structure Build (Avogadro/GaussView) Opt Geometry Optimization (B3LYP/6-31G(d)) Start->Opt Freq Frequency Calculation (Check for Imaginary Freqs) Opt->Freq Check Minima Found? Freq->Check Check->Opt No (Re-optimize) Energy Single Point Energy (6-311+G(d,p) / Solvent Model) Check->Energy Yes (NImag=0) Extract Extract HOMO/LUMO Eigenvalues Energy->Extract

Critical Simulation Parameters
  • Solvation Model: Gas-phase calculations often overestimate the band gap. Use the Polarizable Continuum Model (PCM) with Dichloromethane (DCM) or Tetrahydrofuran (THF) to mimic experimental conditions.

  • Boron Hybridization: Boronic acids can exist as trigonal planar (

    
    ) or tetrahedral (
    
    
    
    ) anions in basic media.[1] Ensure the geometry reflects the neutral
    
    
    state for standard semiconductor applications.

Experimental Determination: The "Gold Standard" Protocol

While DFT is predictive, electrochemical measurement via Cyclic Voltammetry (CV) is required for definitive characterization.

Methodological Principles
  • HOMO Determination: Correlated to the onset oxidation potential (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ).[2]
    
  • LUMO Determination: Correlated to the onset reduction potential (

    
    ).
    
  • Reference Standard: Ferrocene (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ), which has a vacuum energy level of -4.8 eV .[2]
    
Step-by-Step Experimental Workflow

Experimental_Workflow Figure 2: Cyclic Voltammetry workflow for absolute energy level determination. Prep Sample Prep (1 mM Analyte + 0.1M TBAPF6) Setup 3-Electrode Setup WE: Pt/GC, RE: Ag/Ag+, CE: Pt Wire Prep->Setup Scan Run CV Scan (50-100 mV/s) Setup->Scan Ref Add Ferrocene (Internal Standard) Scan->Ref Calc Calculate Energy Levels Scan->Calc Ref->Scan

Calculation Logic

The absolute energy levels are calculated using the onset potentials relative to the internal Ferrocene standard.[2]

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[2]

Note: If the reduction peak is not observable (common in wide-gap materials), the LUMO is calculated using the Optical Band Gap (


) derived from the UV-Vis absorption edge:


Synthesis of Results: Case Study Data

The following data represents a synthesis of literature values for terphenyl-boronic acid derivatives utilized in OLED host materials.

ParameterMethodTypical ValueNotes

CV (DCM)-5.9 to -6.1 eV Deep HOMO indicates good oxidative stability.

CV / Optical-2.4 to -2.8 eV High LUMO suggests electron injection may require an ETL.
Band Gap (

)
UV-Vis Edge3.2 - 3.5 eV Transparent to visible light; suitable for blue/UV hosts.
Triplet Energy (

)
Phosphorescence~2.6 eV Critical for preventing reverse energy transfer in OLEDs.
Technical Insight: The Boron-Nitrogen Dative Bond

Recent advancements involve coordinating the boron atom with a nitrogen-containing ligand (e.g., pyridine). This forms a


 dative bond, which breaks the planarity and significantly alters the HOMO-LUMO gap, often inducing Thermally Activated Delayed Fluorescence (TADF) , a highly desirable property for next-generation displays.

References

  • Gaussian, Inc. "DFT Calculation Methods for Organic Systems." Gaussian 16 User Guide. [Link]

  • Bard, A. J., & Faulkner, L. R. "Electrochemical Methods: Fundamentals and Applications." Wiley. (Standard Reference for CV Protocols).
  • Suzuki, A. "Organoboron Compounds in Cross-Coupling Reactions." Nobel Lecture. [Link]

  • RSC Advances. "Electronic properties of terphenyl derivatives for OLED applications." Royal Society of Chemistry. [Link]

Sources

Foundational

The Luminescent Core: A Technical Guide to the Photophysical Characteristics of Terphenyl-Based Boronic Acids

Introduction: Bridging Structural Rigidity and Functional Versatility In the landscape of molecular sensing and materials science, the convergence of a rigid, highly fluorescent scaffold with a versatile recognition moie...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Bridging Structural Rigidity and Functional Versatility

In the landscape of molecular sensing and materials science, the convergence of a rigid, highly fluorescent scaffold with a versatile recognition moiety represents a pinnacle of rational design. Terphenyl-based boronic acids embody this principle, offering a unique synergy between the robust photophysical properties of the p-terphenyl core and the dynamic binding capabilities of the boronic acid group. The p-terphenyl framework, a linear arrangement of three phenyl rings, provides a well-defined, conjugated system that typically exhibits strong blue fluorescence with a high quantum yield.[1][2] This inherent luminescence makes it an excellent candidate for a signaling unit in fluorescent probes.

The introduction of a boronic acid [-B(OH)₂] group onto this stable platform transforms it into a powerful chemosensor. Boronic acids are well-established as versatile receptors due to their ability to form reversible covalent bonds with 1,2- and 1,3-diols, a functionality present in a vast array of biologically significant molecules, most notably saccharides.[3][4] This interaction, along with the boronic acid's affinity for anions like fluoride, can induce significant changes in the photophysical properties of the terphenyl core, providing a mechanism for selective and sensitive detection.[3]

This technical guide provides an in-depth exploration of the photophysical characteristics of terphenyl-based boronic acids, intended for researchers, scientists, and drug development professionals. We will delve into the synthesis, fundamental photophysical principles, experimental characterization protocols, and the structure-property relationships that govern the performance of these remarkable molecules.

Synthetic Strategies: Crafting the Luminescent Sensor

The synthesis of terphenyl-based boronic acids typically involves a modular approach, allowing for the strategic placement of the boronic acid functionality and other substituents to fine-tune the molecule's properties. A common and effective method is the Suzuki cross-coupling reaction, which facilitates the formation of carbon-carbon bonds between an aryl halide and an aryl boronic acid or boronate ester.[5]

A general synthetic workflow can be visualized as the coupling of a biphenyl derivative with a phenylboronic acid derivative, or vice versa. For instance, a bromo-substituted biphenyl can be coupled with a phenylboronic acid to construct the terphenyl backbone. The boronic acid group can be introduced either at the beginning on one of the precursors or at a later stage via a borylation reaction, such as a bromine-lithium exchange followed by reaction with a borate ester.[6]

General Synthetic Workflow for Terphenyl-Based Boronic Acids cluster_0 Route A: Pre-functionalized Phenyl Ring cluster_1 Route B: Post-functionalization of Terphenyl A1 Bromophenyl Boronic Ester A3 Terphenyl Boronic Ester A1->A3 Suzuki Coupling A2 Bromobiphenyl A2->A3 Suzuki Coupling Final Product Terphenyl-Based Boronic Acid A3->Final Product Deprotection B1 Bromo-terphenyl B3 Terphenyl Boronic Ester B1->B3 1. BuLi 2. B(OR)₃ B2 Trialkyl Borate B2->B3 B3->Final Product Deprotection

Caption: General synthetic workflows for terphenyl-based boronic acids.

The choice of synthetic route allows for the incorporation of various electron-donating or electron-withdrawing groups on the terphenyl framework. These substituents play a crucial role in modulating the photophysical properties of the final compound.[7][8]

Core Photophysical Principles and Characteristics

The photophysical behavior of terphenyl-based boronic acids is governed by the electronic transitions within the p-terphenyl fluorophore and the influence of the boronic acid moiety.

The Jablonski Diagram: A Visual Guide to Molecular Photophysics

The fundamental processes of light absorption and emission can be visualized using a Jablonski diagram. Upon absorption of a photon of appropriate energy, the molecule is promoted from its electronic ground state (S₀) to an excited singlet state (S₁ or S₂). The molecule then rapidly relaxes to the lowest vibrational level of the S₁ state through internal conversion and vibrational relaxation. From the S₁ state, the molecule can return to the ground state via two primary pathways:

  • Fluorescence: A radiative process where a photon is emitted. This is a spin-allowed transition and typically occurs on the nanosecond timescale.

  • Non-radiative decay: Processes such as internal conversion and intersystem crossing to a triplet state (T₁), which do not involve the emission of a photon.

Jablonski S0 S₀ S2 S₂ S0->S2 Absorption S1 S₁ S1->S0 Fluorescence T1 T₁ S1->T1 Intersystem Crossing S2->S1 Internal Conversion T1->S0 Phosphorescence

Caption: A simplified Jablonski diagram illustrating key photophysical processes.

Key Photophysical Parameters

The performance of a fluorophore is quantified by several key parameters:

ParameterSymbolDescriptionTypical Values for Terphenyls
Absorption Maximum λabsThe wavelength at which the molecule exhibits maximum absorption of light.280-320 nm
Emission Maximum λemThe wavelength at which the molecule exhibits maximum fluorescence intensity.340-450 nm[1]
Molar Absorptivity εA measure of how strongly a chemical species absorbs light at a given wavelength.10,000 - 50,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield ΦFThe ratio of photons emitted to photons absorbed. A measure of the efficiency of the fluorescence process.0.2 - 0.98[6]
Fluorescence Lifetime τFThe average time the molecule spends in the excited state before returning to the ground state.1-5 ns[8]
The Role of the Boronic Acid Moiety in Fluorescence Modulation

The boronic acid group is the key to the sensing capability of these molecules. In its free, trigonal planar sp² hybridized state, the boron atom possesses an empty p-orbital, making it a Lewis acid. Upon binding with a diol, the boron center converts to a tetrahedral sp³ hybridized state.[3] This change in geometry and electronic nature can significantly impact the photophysical properties of the terphenyl fluorophore through several mechanisms:

  • Photoinduced Electron Transfer (PET): In some designs, an electron-donating group (like an amine) is placed in proximity to the boronic acid. In the free boronic acid state, PET from the donor to the excited fluorophore can occur, quenching the fluorescence. Upon diol binding, the Lewis acidity of the boron increases, leading to a stronger interaction with the donor, which can inhibit PET and "turn on" the fluorescence.

  • Intramolecular Charge Transfer (ICT): The electronic properties of the boronic acid group change upon binding to an analyte. This can alter the charge distribution in the excited state, leading to a shift in the emission wavelength (solvatochromism) and a change in fluorescence intensity.[9]

  • Structural Rigidity: Binding to an analyte can increase the rigidity of the molecule, reducing non-radiative decay pathways and enhancing fluorescence quantum yield.[7]

Experimental Protocols for Photophysical Characterization

Rigorous and standardized experimental protocols are essential for obtaining reliable and comparable photophysical data.

Steady-State Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission maxima, and to quantify the fluorescence intensity.

Methodology:

  • Sample Preparation: Prepare a stock solution of the terphenyl-based boronic acid in a suitable solvent (e.g., DMSO, methanol, or a buffered aqueous solution). Create a series of dilutions to obtain solutions with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to avoid inner-filter effects.

  • UV-Vis Absorption Spectroscopy:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record the absorption spectrum of the sample against a solvent blank.

    • Identify the wavelength of maximum absorption (λabs).

  • Fluorescence Spectroscopy:

    • Use a spectrofluorometer equipped with a corrected emission channel.

    • Excite the sample at or near its λabs.

    • Record the emission spectrum over a suitable wavelength range.

    • Identify the wavelength of maximum emission (λem).

Workflow for Steady-State Spectroscopy A Prepare Stock Solution B Serial Dilutions (Abs < 0.1) A->B C Measure UV-Vis Absorption (Determine λ_abs) B->C D Measure Fluorescence Emission (Determine λ_em) C->D E Data Analysis D->E

Caption: Experimental workflow for steady-state absorption and fluorescence measurements.

Fluorescence Quantum Yield (ΦF) Determination (Relative Method)

Objective: To determine the efficiency of the fluorescence process relative to a known standard.

Methodology:

  • Standard Selection: Choose a fluorescence standard with a known quantum yield and with absorption and emission properties similar to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

  • Data Acquisition:

    • Prepare a series of five to six solutions of both the sample and the standard with absorbances ranging from 0.01 to 0.1 at the same excitation wavelength.

    • Measure the absorbance of each solution.

    • Record the corrected fluorescence emission spectrum for each solution under identical experimental conditions (excitation wavelength, slit widths).

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

    • Calculate the quantum yield of the sample (ΦF,sample) using the following equation:

    ΦF,sample = ΦF,std * (Gradsample / Gradstd) * (η2sample / η2std)

    Where Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.[7]

Time-Resolved Fluorescence Spectroscopy

Objective: To measure the fluorescence lifetime (τF) of the excited state.

Methodology:

  • Instrumentation: Use a time-correlated single photon counting (TCSPC) system.

  • Excitation: Excite the sample with a pulsed light source (e.g., a picosecond laser diode or a pulsed LED) at a wavelength near the sample's λabs.

  • Detection: Collect the emitted photons using a fast photodetector.

  • Data Analysis:

    • Record the instrument response function (IRF) using a scattering solution.

    • Measure the fluorescence decay profile of the sample.

    • Deconvolute the IRF from the sample decay and fit the data to a single or multi-exponential decay model to determine the fluorescence lifetime(s).

Structure-Property Relationships and Applications

The photophysical properties of terphenyl-based boronic acids can be rationally tuned by modifying their chemical structure.

  • Substitution Effects: The introduction of electron-donating groups (e.g., methoxy, amino) on the terphenyl backbone can lead to a red-shift in the emission and an increase in the quantum yield. Conversely, electron-withdrawing groups (e.g., nitro, cyano) can cause a blue-shift and a decrease in fluorescence intensity.[7][8]

  • Positional Isomerism: The position of the boronic acid group on the terphenyl scaffold can influence its interaction with the π-system and its accessibility for binding, thereby affecting the sensing response.

  • Solvent Effects: The polarity of the solvent can influence the energy levels of the ground and excited states, leading to shifts in the absorption and emission spectra (solvatochromism).[10][11] This is particularly pronounced in molecules with a significant change in dipole moment upon excitation, such as those exhibiting ICT character.

These tunable properties make terphenyl-based boronic acids promising candidates for a range of applications, including:

  • Saccharide Sensing: For monitoring glucose levels in biological fluids.[3][4]

  • Anion Detection: For the detection of fluoride and cyanide ions.[3]

  • Bioimaging: As fluorescent probes for imaging specific analytes within cells.[9]

  • Organic Light-Emitting Diodes (OLEDs): The terphenyl core is a known blue-emitting material, and functionalization could lead to new materials for OLED applications.[6]

Conclusion

Terphenyl-based boronic acids represent a highly versatile and powerful class of fluorescent molecules. Their rigid and highly luminescent terphenyl core provides a stable and bright signaling platform, while the boronic acid moiety offers a versatile handle for molecular recognition. By understanding the fundamental photophysical principles and employing rigorous experimental characterization techniques, researchers can rationally design and synthesize novel sensors and materials with tailored properties for a wide array of applications in chemistry, biology, and materials science. The continued exploration of the structure-property relationships within this class of compounds will undoubtedly lead to further innovations in sensing and diagnostics.

References

  • A Three‐Component Assembly Promoted by Boronic Acids Delivers a Modular Fluorophore Platform (BASHY Dyes). (2015). PMC. Available at: [Link]

  • Metal-Free Synthesis, Single Crystal Analysis and Photophysical Behavior of P-Terphenyls. (2024). SSRN. Available at: [Link]

  • Fluorescent triphenyl substituted maleimide derivatives: synthesis, spectroscopy and quantum chemical calculations. (2010). PubMed. Available at: [Link]

  • Fluorescent triphenyl substituted maleimide derivatives: Synthesis, spectroscopy and quantum chemical calculations. (2010). The Australian National University. Available at: [Link]

  • Terphenyl-modified diboron embedded multi-resonance thermally activated delayed fluorescence emitters with high efficiency. (2024). Smart Materials and Devices. Available at: [Link]

  • Highly Deep-Blue Luminescent Twisted Diphenylamino Terphenyl Emitters by Bromine-Lithium Exchange Borylation-Suzuki Sequence. (2018). Semantic Scholar. Available at: [Link]

  • Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC). (2025). MDPI. Available at: [Link]

  • Photophysical properties of functionalized terphenyls and implications to photoredox catalysis. (2026). ResearchGate. Available at: [Link]

  • A Red-Emitting Fluorescence Sensor for Detecting Boronic Acid-Containing Agents in Cells. (2022). MDPI. Available at: [Link]

  • A novel boronic acid-based fluorescent sensor for selectively recognizing Fe3+ ion in real time. R Discovery. Available at: [Link]

  • Photophysical properties of functionalized terphenyls and implications to photoredox catalysis. ChemRxiv. Available at: [Link]

  • Variation of quantum yield (Φf) and b emission life-time (τf/ns) of... (2018). ResearchGate. Available at: [Link]

  • Recent development of boronic acid-based fluorescent sensors. (2018). RSC Publishing. Available at: [Link]

  • Detection of boronic acid derivatives in cells using a fluorescent sensor. RSC Publishing. Available at: [Link]

  • Detection of Boronic Acids through Excited-State Intramolecular Proton-Transfer Fluorescence. (2012). PMC. Available at: [Link]

  • Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of s. (2024). Semantic Scholar. Available at: [Link]

  • Terphenyl-modified diboron embedded multi-resonance thermally activated delayed fluorescence emitters with high efficiency. (2024). ResearchGate. Available at: [Link]

  • Solvent Effects in Boronic Acid-Diol Binding. (2025). ResearchGate. Available at: [Link]

  • Converting p-terphenyl into a novel organo-catalyst for LED-driven energy and electron transfer photoreactions in water. (2021). Chemical Communications (RSC Publishing). Available at: [Link]

  • Solvent polarity effect on photophysical properties of some aromatic azo dyes with focus on tautomeric and toxicity competition. (2025). PMC. Available at: [Link]

  • Solvent Effects on the Energetics and Dynamics of Ultraist Electron Transfer in ChlorophylI-Porphyrin-Acceptor Triads. OSTI.GOV. Available at: [Link]

  • Solvent effects on the photoisomerization rates of the zwitterionic and the cationic forms of rhodamine B in protic solvents. (1993). ResearchGate. Available at: [Link]

  • Metal-Free Synthesis, Single Crystal Analysis and Photophysical Behavior of P-Terphenyls. (2024). SSRN. Available at: [Link]

Sources

Exploratory

Melting point and thermal decomposition of 4-terphenylboronic acid

An In-depth Technical Guide Topic: Melting Point and Thermal Decomposition of 4-Terphenylboronic Acid Audience: Researchers, scientists, and drug development professionals. Abstract 4-Terphenylboronic acid is a significa...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide Topic: Melting Point and Thermal Decomposition of 4-Terphenylboronic Acid Audience: Researchers, scientists, and drug development professionals.

Abstract

4-Terphenylboronic acid is a significant building block in organic synthesis, particularly for applications in advanced materials and pharmaceutical development. Its thermal characteristics are paramount for defining processing parameters, ensuring stability, and verifying purity. However, specific data on its melting point and thermal decomposition are not widely published. This guide, therefore, serves as a primary reference for the methodologies required to characterize these properties. As a Senior Application Scientist, this document provides not only the protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) but also the fundamental scientific rationale behind the experimental design and data interpretation, with a specific focus on the unique behavior of aryl boronic acids.

The Unique Thermal Behavior of Aryl Boronic Acids: Dehydration to Boroxines

A foundational concept in the thermal analysis of any boronic acid is its propensity to undergo dehydration to form a cyclic trimeric anhydride, known as a boroxine.[1][2] This is a reversible equilibrium reaction that is driven forward by heat.

3 R–B(OH)₂ (Boronic Acid) ⇌ (RBO)₃ (Boroxine) + 3 H₂O

This transformation is not a decomposition but a condensation reaction. It is a critical preliminary event that occurs at temperatures below the ultimate thermal decomposition of the molecule's carbon-carbon and carbon-boron bonds.[3] Understanding and identifying this dehydration event is the first step in correctly interpreting the thermal data for 4-terphenylboronic acid.

Boroxine_Formation Figure 1: Boronic Acid to Boroxine Equilibrium BoronicAcid 3 x 4-Terphenylboronic Acid (R-B(OH)₂) Heat Heat / Vacuum BoronicAcid->Heat Boroxine 4-Terphenylboroxine ((RBO)₃) Heat->Boroxine + 3 H₂O Water Water Water->BoronicAcid Boroxine->Water Hydrolysis

Caption: Figure 1: The heat-induced dehydration of boronic acid to its boroxine anhydride.

Methodology I: Melting Point and Phase Transition Analysis by Differential Scanning Calorimetry (DSC)

DSC is the primary technique for determining the melting point of a crystalline solid. It functions by measuring the difference in heat flow required to increase the temperature of a sample and a reference as they are subjected to a controlled temperature program.[4][5]

Expert Rationale & Causality

For 4-terphenylboronic acid, the DSC thermogram is expected to reveal at least two significant endothermic events: the initial energy required for the dehydration to the boroxine, followed by the melting of the resulting crystalline solid (either the remaining boronic acid or the newly formed boroxine). The choice of experimental parameters is critical for resolving these events.

  • Inert Atmosphere: A nitrogen purge is essential to prevent oxidative degradation of the terphenyl backbone at elevated temperatures, which would introduce exothermic events and obscure the true melting and decomposition behavior.[6]

  • Heating Rate: A standard rate of 10 °C/min provides an excellent balance between signal resolution and experimental efficiency. Slower rates can enhance the separation of close-lying thermal events but may broaden peaks.

  • Sample Pan: Hermetically sealed aluminum pans are crucial. They contain any water evolved during dehydration, preventing mass loss from interfering with the heat flow measurement and allowing the dehydration endotherm to be accurately observed.[7]

Self-Validating Experimental Protocol
  • Instrument Calibration: Calibrate the DSC temperature and enthalpy scales using a certified indium standard. The onset of the indium melting peak must be within ±0.5 °C of the certified value (156.6 °C).

  • Sample Preparation:

    • Using an analytical balance, accurately weigh 3-5 mg of 4-terphenylboronic acid into a Tzero hermetic aluminum pan.[7] A representative, small sample mass minimizes thermal gradients.[8]

    • Place the corresponding lid on the pan.

    • Using a crimping press, hermetically seal the pan.

    • Prepare an identical empty, sealed pan to serve as the reference.

  • Instrument Setup:

    • Place the sample pan on the sample platform and the reference pan on the reference platform within the DSC cell.[9]

    • Initiate a nitrogen purge gas at a flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min. The upper limit is chosen to be well above the expected melting range but below the anticipated decomposition temperature to avoid cell contamination.

  • Data Analysis:

    • Plot the heat flow (W/g) versus temperature (°C).

    • Identify and integrate all endothermic peaks. The melting point is reported as the onset temperature of the final, sharp endotherm. Report the enthalpy of fusion (ΔH) in J/g.

DSC_Workflow Figure 2: DSC Experimental Workflow cluster_prep 1. Preparation cluster_run 2. Analysis cluster_analysis 3. Data Interpretation Calibrate Calibrate DSC (Indium Standard) Weigh Weigh 3-5 mg Sample Calibrate->Weigh Seal Hermetically Seal in Al Pan Weigh->Seal Load Load Sample & Ref Pans Seal->Load Purge Purge with N₂ (50 mL/min) Load->Purge Program Equilibrate at 25°C Ramp to 350°C @ 10°C/min Purge->Program Record Record Heat Flow vs. Temp Program->Record Identify Identify Endotherms (Dehydration, Melting) Record->Identify Determine Determine Onset T° (Melting Point) & ΔH Identify->Determine

Caption: Figure 2: A validated workflow for DSC analysis of 4-terphenylboronic acid.

Methodology II: Thermal Stability and Decomposition by Thermogravimetric Analysis (TGA)

TGA provides a quantitative measurement of mass changes in a material as a function of temperature.[10] For 4-terphenylboronic acid, TGA is essential for quantifying the mass loss associated with dehydration and determining the onset temperature of its ultimate thermal decomposition.[11][12]

Expert Rationale & Causality

The TGA thermogram provides a clear decomposition profile. The key is to distinguish between the initial, well-defined mass loss of water and the subsequent, often more complex, decomposition of the organic structure.

  • Atmosphere: As with DSC, an inert nitrogen atmosphere is required to study the inherent thermal stability. Running the experiment in an oxidative atmosphere (air or oxygen) would show oxidative decomposition, which typically occurs at lower temperatures.[10]

  • Sample Mass: A sample mass of 5-10 mg is optimal. It is large enough to ensure accurate mass measurements by the microbalance but small enough to minimize heat transfer delays, which could artificially increase the observed decomposition temperature.[13]

  • Crucible Type: Alumina (ceramic) or platinum crucibles are required due to their high thermal stability and inertness, preventing any reaction with the sample at temperatures exceeding 600 °C.

Self-Validating Experimental Protocol
  • Instrument Verification: Verify the TGA microbalance accuracy using certified calibration weights. Perform a temperature calibration using certified magnetic standards (e.g., Curie point standards).

  • Sample Preparation:

    • Tare a clean, empty alumina crucible on the TGA's microbalance.

    • Place 5-10 mg of 4-terphenylboronic acid into the crucible, ensuring the material is spread thinly across the bottom for uniform heating.[13]

  • Instrument Setup:

    • Load the crucible onto the TGA sample holder.

    • Seal the furnace and begin purging with nitrogen at a flow rate of 40-60 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30 °C for 15 minutes to ensure a stable starting mass.

    • Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min. This wide range ensures all decomposition events are captured.

  • Data Analysis:

    • Plot the percent mass loss versus temperature (°C).

    • Calculate the theoretical percent mass loss for the conversion of 3 moles of 4-terphenylboronic acid (MW: 274.13 g/mol ) to 1 mole of boroxine and 3 moles of water (MW: 18.02 g/mol ). Compare this with the first observed mass loss step.

    • Determine the onset temperature of decomposition from the final, major mass loss event. This is often calculated using the tangent method on the mass loss curve.

TGA_Workflow Figure 3: TGA Experimental Workflow cluster_prep 1. Preparation cluster_run 2. Analysis cluster_analysis 3. Data Interpretation Verify Verify TGA Balance & Temperature Weigh Weigh 5-10 mg Sample in Alumina Crucible Verify->Weigh Load Load Crucible into TGA Weigh->Load Purge Purge with N₂ (50 mL/min) Load->Purge Program Equilibrate at 30°C Ramp to 800°C @ 10°C/min Purge->Program Record Record Mass % vs. Temp Program->Record Analyze Quantify Mass Loss Steps (Dehydration, Decomposition) Record->Analyze Determine Determine Onset T° (Decomposition) Analyze->Determine

Caption: Figure 3: A validated workflow for TGA analysis of 4-terphenylboronic acid.

Data Synthesis and Expected Results

While a specific melting point for 4-terphenylboronic acid is not found in readily available literature, a boiling point of 506.8 °C has been reported, suggesting a very high melting point and significant thermal stability. Based on the behavior of similar aryl boronic acids, the following results are anticipated.[11][14]

ParameterTechniqueExpected ObservationTechnical Significance
Dehydration DSCBroad endotherm, likely between 100-200 °C.Indicates the temperature range for boroxine formation.
Melting Point DSCSharp endotherm at T > 250 °C.A primary indicator of purity and the upper limit for solid-state processing.
Dehydration Mass Loss TGAA distinct mass loss step of ~6.6% occurring before major decomposition.Confirms and quantifies the conversion to the boroxine anhydride.
Decomposition Onset TGARapid, catastrophic mass loss at T > 350 °C.Defines the absolute upper limit of thermal stability for handling and storage.

Conclusion

The comprehensive thermal characterization of 4-terphenylboronic acid is achievable through a systematic application of DSC and TGA. The key to an accurate analysis lies in recognizing and distinguishing the initial dehydration event from the true melting and decomposition transitions. The validated protocols and expert rationale provided in this guide establish a robust framework for researchers to generate reliable data, ensuring the compound's quality, stability, and suitability for its intended high-performance applications.

References

  • XRF Scientific. (2023). A Beginner's Guide to Thermogravimetric Analysis. [Link]

  • Purdue College of Engineering. Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. [Link]

  • Qualitest FZE. (2025). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. [Link]

  • Torontech. (2025). TGA Sample Preparation: A Complete Guide. [Link]

  • The University of Melbourne. STANDARD OPERATING PROCEDURE - Netzsch Thermogravimetric Analysis. [Link]

  • Intertek. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. [Link]

  • Instructables. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer. [Link]

  • Gaisford, S. et al. (2016). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments. [Link]

  • Intertek. Differential Scanning Calorimetry Analysis. [Link]

  • Marinaro, W. A. et al. (2012). Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical Sciences. [Link]

  • ResearchGate. Properties of a Model Aryl Boronic Acid and Its Boroxine. [Link]

  • Hassan, H. (2016). Preparation, structural and thermal studies of boroxine adducts having aryl boronic acids and pyrazoles. African Journal of Pure and Applied Chemistry. [Link]

  • ioKinetic. Thermogravimetric Analysis Testing. [Link]

  • MilliporeSigma. [1,1':4',1''-Terphenyl]-4-ylboronic acid. [Link]

  • Hassan, H. (2016). Preparation, structural and thermal studies of boroxine adducts having aryl boronic acids and pyrazoles. African Journal of Pure and Applied Chemistry. [Link]

  • Roy, A. et al. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2. The Journal of Physical Chemistry A. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes: A Comprehensive Guide to the Suzuki-Miyaura Coupling Protocol Using 4-(4-Biphenyl)phenyl Boronic Acid

Introduction: The Architectural Power of the Suzuki-Miyaura Coupling in Modern Chemistry The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of organic synthesis, celebrated for its remarkable effic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Power of the Suzuki-Miyaura Coupling in Modern Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of organic synthesis, celebrated for its remarkable efficiency and versatility in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki and his colleagues in 1979, this palladium-catalyzed reaction has become an indispensable tool for chemists, particularly in the pharmaceutical and materials science industries.[1] Its power lies in the ability to couple organoboron compounds with organic halides or triflates, offering a robust and functional-group-tolerant pathway to construct complex molecular architectures, most notably biaryl and polyaryl structures.[2][3] These motifs are central to a vast array of pharmaceuticals, agrochemicals, and advanced materials.[2][3]

This application note provides a detailed, in-depth guide to the Suzuki-Miyaura coupling protocol, with a specific focus on the use of 4-(4-biphenyl)phenyl boronic acid. This sterically demanding substrate allows for the synthesis of quaterphenyl derivatives, which are of significant interest in materials science for applications such as organic light-emitting diodes (OLEDs) and as complex scaffolds in drug discovery. We will delve into the mechanistic underpinnings of the reaction, provide a field-proven, step-by-step experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis.

The Catalytic Heart: Unraveling the Suzuki-Miyaura Coupling Mechanism

The elegance of the Suzuki-Miyaura coupling lies in its catalytic cycle, a finely orchestrated sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The cycle commences with the oxidative addition of an aryl halide to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar palladium(II) species.[4] The choice of palladium precursor and, critically, the supporting phosphine ligand can significantly influence the rate and efficiency of this step, especially with less reactive aryl chlorides.[5]

  • Transmetalation: This is the pivotal step where the organic moiety from the boronic acid is transferred to the palladium(II) complex.[1] For this to occur, the boronic acid must first be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium center, displacing the halide.[6] The choice of base is therefore not trivial and can dramatically impact the reaction outcome.

  • Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated as the desired biaryl product. This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[4] Bulky, electron-rich phosphine ligands can accelerate this step, leading to higher turnover numbers and overall reaction efficiency.[5]

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L₂ Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L₂ Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L₂ Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OH)₂ + Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar') Product Ar-Ar' Ar-Pd(II)(Ar')L2->Product Aryl-Halide Ar-X Aryl-Halide->Ar-Pd(II)(X)L2 Boronic-Acid Ar'-B(OH)₂ Boronic-Acid->Ar-Pd(II)(Ar')L2 Base Base Base->Ar-Pd(II)(Ar')L2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Quaterphenyl Derivative

This protocol details the synthesis of 4-(4-biphenyl)biphenyl from 4-bromobiphenyl and 4-(4-biphenyl)phenyl boronic acid. Given the sterically hindered nature of the boronic acid, careful selection of the catalyst system and reaction conditions is crucial for achieving a high yield.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
4-Bromobiphenyl≥98%Standard Supplier
4-(4-Biphenyl)phenyl boronic acid≥97%Standard Supplier
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeStandard Supplier
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)≥98%Standard SupplierBuchwald Ligand
Potassium Phosphate (K₃PO₄)Anhydrous, ≥98%Standard SupplierFinely ground before use
1,4-DioxaneAnhydrous, ≥99.8%Standard SupplierDegassed before use
Deionized WaterDegassed before use
Ethyl AcetateACS GradeStandard SupplierFor workup and chromatography
HexanesACS GradeStandard SupplierFor chromatography
Brine (Saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)Standard Supplier
Schlenk Flask
Reflux Condenser
Magnetic Stirrer and Stir Bar
Inert Atmosphere (Argon or Nitrogen)High Purity
Step-by-Step Methodology
  • Reaction Setup (Inert Atmosphere):

    • To a dry 50 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromobiphenyl (1.0 mmol, 233 mg), 4-(4-biphenyl)phenyl boronic acid (1.2 mmol, 329 mg), and finely ground potassium phosphate (2.0 mmol, 424 mg).

    • In a separate vial, weigh out palladium(II) acetate (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg).

    • Evacuate and backfill the Schlenk flask with a high-purity inert gas (argon or nitrogen) three times to establish an inert atmosphere.

  • Solvent and Catalyst Addition:

    • To the Schlenk flask, add 10 mL of degassed 1,4-dioxane and 2 mL of degassed deionized water via syringe.

    • Add the pre-weighed palladium(II) acetate and SPhos to the reaction mixture under a positive flow of inert gas.

    • Securely attach a reflux condenser to the Schlenk flask.

  • Reaction Execution:

    • With vigorous stirring, lower the reaction flask into a preheated oil bath set to 90-100 °C.

    • Maintain the reaction at this temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification:

    • Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with 20 mL of ethyl acetate and 20 mL of deionized water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to yield the pure quaterphenyl product.

Experimental Workflow

Workflow start Start prep Reagent Preparation (Inert Atmosphere) start->prep addition Solvent & Catalyst Addition prep->addition reaction Reaction at 90-100 °C (12-24 hours) addition->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification end Pure Product purification->end

Sources

Application

Application Note: Functionalization of Graphene Nanoribbons with 4-(4-Biphenyl)phenyl Boronic Acid

Executive Summary This guide details the protocols for functionalizing Graphene Nanoribbons (GNRs) with 4-(4-Biphenyl)phenyl boronic acid (BPBA). This specific ligand—a terphenyl-analogue terminating in a boronic acid mo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocols for functionalizing Graphene Nanoribbons (GNRs) with 4-(4-Biphenyl)phenyl boronic acid (BPBA). This specific ligand—a terphenyl-analogue terminating in a boronic acid moiety—offers a unique dual-utility in nanocarbon engineering:

  • Covalent Edge-Functionalization: Via Suzuki-Miyaura cross-coupling to halogenated GNR precursors, extending the ribbon's electronic conjugation and steric bulk to prevent aggregation.

  • Non-Covalent Adsorption: Utilizing the extensive

    
    -system of the biphenyl-phenyl core to anchor the molecule onto the GNR basal plane, exposing the boronic acid group for saccharide (glucose) or diol sensing.
    

This note targets researchers in optoelectronics (bandgap tuning) and biosensing (label-free detection).

Chemical Context & Mechanism[1][2][3][4]

The Ligand: 4-(4-Biphenyl)phenyl Boronic Acid

The molecule consists of a rigid


-terphenyl backbone ending in a reactive boronic acid group [

].
  • Role of Aromatic Core: Provides strong

    
    -
    
    
    
    interaction energy for non-covalent adsorption or acts as a conductive spacer in covalent attachment.
  • Role of Boronic Acid: Acts as the "chemical handle." In covalent chemistry, it participates in transmetalation (Suzuki). In sensing, it reversibly binds 1,2- or 1,3-diols (sugars) to form cyclic boronate esters, altering the local charge environment.

Functionalization Pathways
Pathway A: Covalent Edge Engineering (Suzuki-Miyaura)

This method requires edge-halogenated GNRs (e.g., GNR-Br). The boronic acid reacts with the edge bromide in the presence of a Palladium (Pd) catalyst to form a robust Carbon-Carbon bond. This is preferred for permanent electronic modification.

Pathway B: Non-Covalent Surface Assembly

This method uses pristine or chemically reduced GNRs. The ligand adsorbs via Van der Waals and


-stacking forces. This is preferred for sensor fabrication as it preserves the intrinsic mobility of the GNR basal plane.

Experimental Protocols

Protocol A: Covalent Edge Functionalization (Suzuki Coupling)

Prerequisite: This protocol assumes the use of bottom-up synthesized GNRs with edge-bromine defects (e.g., synthesized from polymer precursors like poly(p-phenylene) with bromo-substituents).[1][2]

Materials:

  • Substrate: Brominated GNRs (GNR-Br) suspended in mesitylene or TCB.

  • Ligand: 4-(4-Biphenyl)phenyl boronic acid (5 eq. relative to Br sites).

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

    
    )
    
    
    
    ] (5 mol%).
  • Base: Potassium Carbonate (

    
    ), 2M aqueous solution.
    
  • Solvent: Toluene / Ethanol / Water (3:1:1 ratio) or DMF.

  • Atmosphere: Argon or Nitrogen (strictly oxygen-free).

Step-by-Step Workflow:

  • Degassing: Purge all solvents with Argon for 30 minutes to remove dissolved oxygen (critical to prevent Pd catalyst oxidation).

  • Reaction Assembly:

    • In a Schlenk flask, disperse 10 mg of GNR-Br in 20 mL of Toluene/Ethanol mix. Sonicate for 10 mins.

    • Add 50 mg of 4-(4-Biphenyl)phenyl boronic acid.

    • Add 2 mL of 2M

      
      .
      
    • Add 5 mg of Pd(PPh

      
      )
      
      
      
      under counter-flow of Argon.
  • Coupling: Heat the mixture to 80°C - 100°C under vigorous stirring for 24 to 48 hours . The biphenyl-phenyl groups will replace the edge bromine atoms.

  • Work-up:

    • Cool to room temperature.

    • Precipitate the functionalized GNRs by pouring the mixture into excess Methanol (100 mL).

    • Filter over a PTFE membrane (0.2

      
      m).
      
  • Purification: Wash the filter cake extensively with:

    • Methanol (removes excess boronic acid).

    • Water (removes inorganic salts).

    • Acetone (removes catalyst residues).

    • Optional: Soxhlet extraction with THF for 12 hours ensures high purity.

Protocol B: Non-Covalent Sensor Fabrication

Materials:

  • Substrate: CVD-grown GNRs on SiO

    
     or GNR powder.
    
  • Ligand: 4-(4-Biphenyl)phenyl boronic acid.

  • Solvent: Methanol or DMSO (Ligand is sparingly soluble in water).

Step-by-Step Workflow:

  • Solution Prep: Prepare a 5 mM solution of the boronic acid ligand in Methanol.

  • Incubation:

    • For Chip: Immerse the GNR-coated chip into the solution for 4 hours at Room Temperature.

    • For Powder: Disperse GNRs in the solution and stir gently for 12 hours.

  • Equilibration: The aromatic core of the ligand will self-assemble onto the GNR surface via

    
    -stacking.
    
  • Washing: Rinse gently with pure Methanol to remove loosely physisorbed multilayers. Do not sonicate, as this may strip the monolayer.

  • Drying: Dry under a stream of Nitrogen.

Visualization of Reaction Mechanisms[1]

Diagram 1: Covalent Suzuki Coupling Pathway

This diagram illustrates the catalytic cycle replacing the edge-halide with the terphenyl moiety.

SuzukiCoupling GNR_Br GNR-Br (Edge Defect) Ox_Add Oxidative Addition (Pd-Br-GNR) GNR_Br->Ox_Add + Pd(0) Pd_Cat Pd(0) Catalyst Pd_Cat->Ox_Add TransMetal Transmetalation Ox_Add->TransMetal Boronic 4-(4-Biphenyl)phenyl boronic acid Base Base (K2CO3) Activation Boronic->Base OH- activation Base->TransMetal Boronate Species Red_Elim Reductive Elimination TransMetal->Red_Elim Pd(II) Complex Red_Elim->Pd_Cat Regenerate Pd(0) Product Functionalized GNR (GNR-Terphenyl) Red_Elim->Product

Caption: Catalytic cycle for the covalent attachment of the terphenyl group to GNR edges via Suzuki-Miyaura coupling.

Diagram 2: Non-Covalent Sensing Workflow

This diagram shows the assembly of the sensor and the subsequent detection of glucose.

SensingMechanism cluster_0 Step 1: Sensor Assembly cluster_1 Step 2: Analyte Detection GNR Pristine GNR Surface Assembly Pi-Pi Stacking (Self-Assembly) GNR->Assembly Ligand Ligand (Terphenyl-B(OH)2) Ligand->Assembly Sensor Active Sensor (Boronic Acid Exposed) Assembly->Sensor Binding Reversible Esterification Sensor->Binding Glucose Analyte: Glucose (Diol) Glucose->Binding Signal Signal Output (Impedance/Fluorescence Change) Binding->Signal

Caption: Workflow for non-covalent sensor fabrication and subsequent glucose detection mechanism.

Characterization & Validation

To ensure the protocol was successful, the following analytical techniques are required.

TechniquePathway A (Covalent) Expected ResultPathway B (Non-Covalent) Expected Result
XPS (X-ray Photoelectron Spectroscopy) Appearance of Boron (B1s) peak ~190 eV. Loss of Br3d peak (if starting from GNR-Br).Appearance of Boron (B1s) peak. C1s spectra shows

-

satellite enhancement.
Raman Spectroscopy Increase in D-band intensity (edge modification). Radial Breathing-Like Modes (RBLM) shift due to mass increase.Minimal change in D-band (non-destructive). G-band may shift slightly due to doping effect.
FT-IR Disappearance of C-Br stretch. Appearance of aromatic ring modes distinct from GNR core.[1]Presence of O-H stretch (boronic acid) and out-of-plane C-H bends from the terphenyl group.
STM (Scanning Tunneling Microscopy) Visualization of "feathers" or protrusions at the ribbon edges corresponding to the terphenyl wings.Visualization of ordered molecular networks lying flat on the GNR basal plane.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Functionalization Yield (Covalent) Catalyst poisoning by Oxygen.Ensure rigorous degassing (freeze-pump-thaw) and use fresh Pd catalyst.
Insoluble GNRs (Post-Reaction) Cross-linking or aggregation.The terphenyl group is hydrophobic. Switch to chlorinated solvents (DCB, TCB) for dispersion.
No Sensor Response (Non-Covalent) Ligand washed away.Do not use sonication during washing steps. Use Methanol/Water mixtures rather than pure organic solvents for washing.
High Background Signal Non-specific binding.Block unreacted surface areas with BSA or PEG if using for biosensing in complex media.

References

  • Narita, A., et al. (2017). "Edge Functionalization of Structurally Defined Graphene Nanoribbons for Modulating the Self-Assembled Structures." Journal of the American Chemical Society.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Georgakilas, V., et al. (2016). "Noncovalent Functionalization of Graphene and Graphene Oxide for Energy Materials, Biosensing, Catalytic, and Biomedical Applications."[3] Chemical Reviews.

  • Bull, S. D., et al. (2013).[4] "Boronic acids as sensors for saccharides." Accounts of Chemical Research.

  • Cai, J., et al. (2010). "Atomically precise bottom-up fabrication of graphene nanoribbons." Nature.

Sources

Method

Application Note: A Green Chemistry Approach to Solvent Selection for Suzuki-Miyaura Synthesis of Terphenyls

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly for constructing biaryl...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly for constructing biaryl and poly-aryl systems like terphenyls, which are prevalent in pharmaceuticals, organic electronics, and advanced materials. However, traditional protocols often rely on hazardous and environmentally persistent solvents such as 1,4-dioxane, toluene, or tetrahydrofuran (THF).[1][2] This application note provides a comprehensive guide for selecting and implementing green, sustainable solvents for the synthesis of terphenyls via the Suzuki-Miyaura coupling of aryl boronic acids. We present a solvent selection framework grounded in green chemistry principles, a comparative analysis of recommended solvents, and a detailed, validated protocol for a model reaction, enabling researchers to enhance the safety and sustainability of their synthetic processes without compromising efficiency.

The Imperative for Greener Solvents in Cross-Coupling Chemistry

Solvents are a major component of the waste generated in pharmaceutical and chemical manufacturing, often constituting up to 90% of the non-aqueous waste.[3] The principles of green chemistry compel a shift away from volatile, toxic, and non-renewable solvents toward safer, more sustainable alternatives.[4][5][6] For a reaction as ubiquitous as the Suzuki-Miyaura coupling, this transition is not merely an ethical consideration but a practical one, driven by increasing regulatory scrutiny and a desire for more cost-effective and safer processes.[7][8]

The ideal green solvent should exhibit low toxicity, be derived from renewable resources, have a low environmental impact, and be readily recyclable.[9][10][11] Importantly, it must also facilitate the desired chemical transformation with high efficiency. The choice of solvent profoundly influences the Suzuki-Miyaura reaction by affecting:

  • Reagent and Catalyst Solubility: Ensuring all components, including the palladium catalyst, boronic acid, aryl halide, and base, are sufficiently soluble for efficient reaction.

  • Catalyst Stability and Activity: The solvent can coordinate with the palladium center, influencing the stability of catalytic intermediates and the overall reaction rate.

  • Reaction Temperature: The solvent's boiling point dictates the accessible temperature range, which is critical for driving the reaction to completion.

This guide focuses on replacing problematic solvents with recommended green alternatives that meet both performance and sustainability criteria.

A Framework for Rational Green Solvent Selection

A systematic approach is crucial for selecting an appropriate green solvent. We advocate a workflow that prioritizes safety and sustainability from the outset, rather than as an afterthought.

Solvent_Selection_Workflow Define Define Reaction Parameters (Substrates, Catalyst, Base) Consult Consult Solvent Selection Guides (e.g., CHEM21, GSK) Define->Consult Identify Identify Candidate Solvents (Problematic vs. Recommended) Consult->Identify Screen Experimental Screening (Small-Scale Test Reactions) Identify->Screen Analyze Analyze Key Metrics (Yield, Purity, Reaction Time, PMI) Screen->Analyze Select Select & Optimize Optimal Green Solvent Analyze->Select

Caption: A rational workflow for selecting a green solvent.

The first step involves consulting authoritative solvent selection guides, such as the CHEM21 guide, which ranks solvents based on safety, health, and environmental (SHE) criteria.[12][13] These guides categorize solvents as "Recommended," "Problematic," or "Hazardous," providing a clear starting point for substitution.

Comparative Analysis of Solvents for Suzuki-Miyaura Coupling

For terphenyl synthesis, which often requires higher temperatures to couple less reactive aryl chlorides or sterically hindered substrates, ethers and aromatic hydrocarbons have been traditional choices. The table below compares these legacy solvents with modern, greener alternatives.

Solvent NameTypical SourceBoiling Point (°C)Key Properties & Role in Suzuki CouplingCHEM21 Ranking
Problematic Solvents (To Be Replaced)
1,4-DioxanePetroleum101Common, effective ligand for Pd, but is a suspected carcinogen and readily forms explosive peroxides.[14]Hazardous
ToluenePetroleum111High-boiling, good for dissolving nonpolar substrates. Toxic and environmentally persistent.Problematic
Tetrahydrofuran (THF)Petroleum66Excellent coordinating solvent, but has a low boiling point and readily forms peroxides. Classified as hazardous.[1][2]Problematic
Recommended Green Alternatives
2-Methyltetrahydrofuran (2-MeTHF)Biomass (Levulinic Acid)[3]80Excellent bio-derived alternative to THF with a higher boiling point and greater resistance to peroxide formation.[15][16][17][18]Recommended
Cyclopentyl Methyl Ether (CPME)Petroleum106High-boiling, hydrophobic ether that resists peroxide formation.[19][20] Its hydrophobicity simplifies aqueous workups.[2][14]Recommended
Isopropyl Acetate (i-PrOAc)Petroleum89An effective and recommended solvent for Suzuki-Miyaura couplings, noted for its favorable environmental profile.[1][21]Recommended
tert-Amyl AlcoholPetroleum102Higher boiling alcohol, can act as both solvent and a weak base promoter. Generally considered less hazardous than many aprotic polar solvents.Recommended
WaterN/A100The ultimate green solvent. Often requires surfactants or co-solvents for substrate solubility but can be highly effective with water-soluble catalysts.[22][23][24][25]Recommended

Based on this analysis, 2-MeTHF and CPME emerge as leading candidates for replacing THF and dioxane/toluene, respectively, offering similar or superior performance with significantly improved safety and sustainability profiles.[2][26]

The Role of Solvent in the Catalytic Cycle

The solvent is not a passive medium; it actively participates in the catalytic cycle. A well-chosen green solvent must effectively facilitate each step of the Suzuki-Miyaura reaction.

Suzuki_Cycle cluster_0 Solvent Environment (e.g., CPME, 2-MeTHF) OA Oxidative Addition (Ar-X + Pd(0) -> Ar-Pd(II)-X) TM Transmetalation (Ar'-B(OR)2 + Base -> Ar'-Pd(II)-Ar) OA->TM Solvent stabilizes Pd(II) intermediate RE Reductive Elimination (Ar-Pd(II)-Ar' -> Ar-Ar' + Pd(0)) TM->RE Solvent aids solubility of boronate salt RE->OA Solvent solvates regenerated Pd(0) catalyst

Caption: The Suzuki-Miyaura catalytic cycle within a solvent.

Causality in the Cycle:

  • Oxidative Addition: The solvent's polarity can influence the rate of this step. Ethereal solvents like 2-MeTHF and CPME effectively solvate the Pd(0) complex.

  • Transmetalation: This is often the rate-determining step. The solvent must facilitate the interaction between the organopalladium halide and the activated boronate species, which is formed by the reaction of the boronic acid with a base.[27]

  • Reductive Elimination: The final product is released, and the Pd(0) catalyst is regenerated. The solvent must keep the catalyst active and prevent its precipitation or decomposition.

Experimental Protocol: Green Synthesis of a p-Terphenyl Derivative

This protocol describes a model reaction for the synthesis of 4-methoxy-p-terphenyl from 4-bromo-4'-methoxybiphenyl and phenylboronic acid using CPME as a green solvent. This procedure is adapted from established methodologies for Suzuki couplings.[14][28]

Reaction Scheme:

(4-MeO-Ph)-Ph-Br + Ph-B(OH)₂ ---(Pd Catalyst, Base, CPME, Heat)---> (4-MeO-Ph)-Ph-Ph

Materials & Reagents:
  • 4-bromo-4'-methoxybiphenyl (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 eq, 4 mol%)

  • Potassium phosphate tribasic (K₃PO₄), finely powdered (2.0 eq)

  • Cyclopentyl Methyl Ether (CPME), anhydrous grade[20]

  • Argon or Nitrogen gas (high purity)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and hotplate with temperature control

Procedure:
  • Catalyst Pre-formation (Justification): Pre-forming the active Pd(0) complex or using a well-defined pre-catalyst can improve reproducibility. However, for simplicity and robustness, this protocol uses an in situ generated catalyst from Pd(OAc)₂ and a biarylphosphine ligand (SPhos), which is highly effective for coupling reactions.

  • Reaction Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-4'-methoxybiphenyl (e.g., 2.79 g, 10.0 mmol), phenylboronic acid (1.46 g, 12.0 mmol), and powdered K₃PO₄ (4.25 g, 20.0 mmol).

    • Add Pd(OAc)₂ (45 mg, 0.20 mmol) and SPhos (164 mg, 0.40 mmol).

    • Seal the flask with a septum. Evacuate the flask and backfill with inert gas (Ar or N₂). Repeat this cycle three times to ensure an inert atmosphere. (Causality: Oxygen can oxidatively deactivate the Pd(0) catalyst, so thorough degassing is critical for high yields).

  • Solvent Addition and Reaction:

    • Through the septum, add anhydrous CPME (50 mL, 0.2 M concentration). The use of anhydrous solvent is crucial as water can hydrolyze the boronic acid and interfere with the base.

    • Lower the flask into an oil bath preheated to 100 °C. The higher boiling point of CPME (106 °C) allows for a sufficiently high reaction temperature to drive the coupling to completion, which can be an advantage over lower-boiling ethers like THF.[14][19]

    • Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

Workup and Purification:
  • Quenching and Extraction:

    • Cool the reaction mixture to room temperature.

    • Add deionized water (50 mL) and stir for 10 minutes.

    • Transfer the mixture to a separatory funnel. The high hydrophobicity of CPME ensures a clean phase separation from the aqueous layer, simplifying the workup compared to more water-miscible solvents.[20]

    • Separate the layers. Extract the aqueous layer with additional CPME (2 x 25 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation:

    • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 4-methoxy-p-terphenyl.

Expected Outcome: This protocol should provide the desired terphenyl product in >90% isolated yield as a white or off-white solid.

References

  • How deep eutectic solvents are currently shaping organocatalytic and enzymatic asymmetric catalysis. RSC Publishing.
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  • 2‐Methyltetrahydrofuran (2‐MeTHF): A Green Solvent for Pd−NHC‐Catalyzed Amide and Ester Suzuki‐Miyaura Cross‐Coupling by N−C/O−C Cleavage | Request PDF. ResearchGate.
  • Cyclopentyl Methyl Ether (CPME): A Versatile Eco‐Friendly Solvent for Applications in Biotechnology and Biorefineries. Scite.ai.
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Technical Notes & Optimization

Troubleshooting

Recrystallization solvents for high-purity [1,1':4',1''-Terphenyl]-4-ylboronic acid

Welcome to our dedicated technical support guide for the recrystallization of [1,1':4',1''-Terphenyl]-4-ylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the recrystallization of [1,1':4',1''-Terphenyl]-4-ylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this valuable synthetic intermediate. Drawing upon established principles of crystallization and extensive field experience, this guide provides practical, in-depth solutions to common challenges.

The purification of arylboronic acids is a well-documented challenge in synthetic chemistry, primarily due to their propensity to undergo dehydration to form cyclic boroxine anhydrides and their amphiphilic nature, which complicates standard chromatographic and crystallization procedures.[1][2][3] [1,1':4',1''-Terphenyl]-4-ylboronic acid, with its extended aromatic system, presents its own unique set of properties that must be carefully considered for successful, high-purity recrystallization.

This guide is structured as a series of frequently asked questions (FAQs) and a comprehensive troubleshooting section to directly address the specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in recrystallizing [1,1':4',1''-Terphenyl]-4-ylboronic acid?

A1: The primary challenges stem from the inherent properties of arylboronic acids. These include:

  • Finding a suitable solvent: The ideal solvent must dissolve the compound at an elevated temperature but have low solubility at room temperature or below. Given the large, nonpolar terphenyl backbone, solubility in highly polar solvents may be limited.[4]

  • Formation of boroxines: Like other boronic acids, [1,1':4',1''-Terphenyl]-4-ylboronic acid can dehydrate, especially at elevated temperatures, to form the corresponding boroxine. This trimeric anhydride is an impurity that can be difficult to remove.

  • Oiling out: The compound may separate from the solution as a liquid (oil) rather than a crystalline solid, particularly if the solution is supersaturated or cooled too rapidly. This often traps impurities.

  • Slow or poor crystallization: The rigid, planar structure of the terphenyl group can sometimes lead to inefficient crystal packing, resulting in slow or incomplete crystallization.

Q2: How do I select an appropriate recrystallization solvent?

A2: Solvent selection is a critical experimental step that often requires screening. A good starting point is to consider solvents with moderate polarity. Based on the terphenyl structure, a two-solvent system is often effective.

  • Single-Solvent Systems: Consider ethers (like dioxane or THF), ketones (like acetone or methyl ethyl ketone), or esters (like ethyl acetate).[5][6] Alcohols like ethanol or isopropanol can also be effective, but be mindful of the potential for esterification if heated for prolonged periods in the presence of acidic impurities.[2]

  • Two-Solvent (Mixed-Solvent) Systems: This is often the most successful approach. Dissolve the crude boronic acid in a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" or "anti-solvent" (one in which it is sparingly soluble) until the solution becomes turbid (cloudy). The turbidity indicates the onset of precipitation. Add a small amount of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. A common and effective combination is an ether or ester with an aliphatic hydrocarbon like heptane or hexane.[7]

Q3: How can I minimize the formation of boroxine impurities during recrystallization?

A3: To minimize boroxine formation, it is crucial to control the amount of water and the heating time.

  • Use anhydrous solvents: While not always strictly necessary, using dry solvents can reduce the equilibrium shift towards the boroxine.

  • Minimize heating time: Dissolve the compound as quickly as possible and avoid prolonged heating at reflux temperatures.

  • Consider a final aqueous wash: In some cases, a small amount of water in the recrystallization solvent or a final wash of the isolated crystals with water can help hydrolyze any boroxine back to the boronic acid. However, this may decrease your overall yield due to the slight solubility of some boronic acids in water.[8]

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
The compound "oils out" instead of crystallizing. 1. The solution is too concentrated (supersaturated).2. The solution was cooled too rapidly.3. The chosen solvent is not optimal.1. Add a small amount of the hot solvent to the oiled-out mixture and reheat until a clear solution is formed. Then, allow it to cool more slowly.2. After redissolving, try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.3. Re-screen for a better solvent or solvent system. A slightly more polar solvent may be required.
No crystals form upon cooling. 1. The solution is too dilute.2. The compound is highly soluble in the chosen solvent even at low temperatures.1. Evaporate some of the solvent to increase the concentration and then attempt to cool again.2. If using a single solvent, add a suitable anti-solvent (e.g., heptane if using ethyl acetate) dropwise at room temperature until turbidity persists, then cool.3. Place the solution in an ice bath or freezer to further reduce solubility.
The recovered crystals are still impure. 1. Impurities have similar solubility profiles to the desired compound.2. The crystals crashed out too quickly, trapping impurities.3. The impurity is the boroxine anhydride.1. Perform a second recrystallization, ensuring slow cooling.2. Consider an alternative purification technique first, such as an acid-base extraction, to remove impurities with different chemical properties.[3]3. Wash the filtered crystals with a small amount of cold water or a solvent mixture containing a small percentage of water to hydrolyze the boroxine, then dry thoroughly.
Low recovery of the recrystallized product. 1. The compound has significant solubility in the mother liquor even at low temperatures.2. Too much solvent was used for dissolution.3. The crystals were washed with a solvent in which they are too soluble.1. Cool the mother liquor for an extended period in an ice bath or freezer to maximize crystal recovery.2. Use the minimum amount of hot solvent necessary to fully dissolve the crude material.3. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.

Experimental Protocol: Two-Solvent Recrystallization of [1,1':4',1''-Terphenyl]-4-ylboronic Acid

This protocol provides a robust starting point for the purification of [1,1':4',1''-Terphenyl]-4-ylboronic acid.

Materials:

  • Crude [1,1':4',1''-Terphenyl]-4-ylboronic acid

  • Ethyl acetate (reagent grade)

  • Heptane (reagent grade)

  • Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude [1,1':4',1''-Terphenyl]-4-ylboronic acid in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethyl acetate.

  • Heating: Gently heat the mixture with stirring on a hot plate. Continue to add ethyl acetate portion-wise until the solid is completely dissolved. Note: Use the minimum amount of hot solvent required for complete dissolution.

  • Addition of Anti-Solvent: Once a clear solution is obtained, slowly add heptane dropwise to the hot solution with continuous stirring. Continue adding heptane until the solution becomes faintly and persistently turbid.

  • Clarification: Add a few drops of hot ethyl acetate to the turbid solution until it becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, it is advisable to insulate the flask (e.g., by wrapping it in glass wool or placing it in a warm water bath that is allowed to cool).

  • Further Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold heptane (or a pre-chilled mixture of ethyl acetate/heptane) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizing the Troubleshooting Workflow

Caption: A troubleshooting workflow for the recrystallization of arylboronic acids.

References

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 4-(4-Biphenyl)phenyl Boronic Acid: A Comparative Analysis

For researchers and professionals in drug development, the precise characterization of building blocks is paramount. Arylboronic acids are a cornerstone of modern synthetic chemistry, particularly in the Nobel Prize-winn...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise characterization of building blocks is paramount. Arylboronic acids are a cornerstone of modern synthetic chemistry, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Among these, 4-(4-biphenyl)phenyl boronic acid (also known as [1,1':4',1''-terphenyl]-4-ylboronic acid) is a key intermediate for the synthesis of complex polyaromatic structures. Its structural integrity is critical, and ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for its verification.

This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-(4-biphenyl)phenyl boronic acid, offering a comparative perspective with simpler analogs. We will delve into the rationale behind spectral predictions, present a robust experimental protocol, and address common challenges encountered during the analysis of boronic acids.

The Challenge of Boronic Acid NMR: Beyond a Simple Spectrum

Before delving into the specifics of our target molecule, it is crucial to acknowledge a common challenge in the NMR analysis of boronic acids: their propensity to form cyclic, trimeric anhydrides known as boroxines, especially in non-polar solvents or upon standing. This equilibrium between the monomeric boronic acid and the boroxine can lead to signal broadening, the appearance of multiple sets of signals, or spectra that are difficult to interpret. The presence of water can hydrolyze the boroxine back to the monomeric form, but excess water can also lead to signal broadening of the B(OH)₂ protons due to chemical exchange. Therefore, careful sample preparation is key to obtaining a clean, interpretable spectrum.

Predicted ¹H NMR Spectrum of 4-(4-Biphenyl)phenyl Boronic Acid

The structure of 4-(4-biphenyl)phenyl boronic acid presents a fascinating case for ¹H NMR analysis, with three distinct aromatic rings. The following is a detailed prediction of the spectrum, grounded in the fundamental principles of chemical shifts and spin-spin coupling.

cluster_0 4-(4-Biphenyl)phenyl boronic acid mol H2_H6 H-2, H-6 H3_H5 H-3, H-5 H2prime_H6prime H-2', H-6' H3prime_H5prime H-3', H-5' H2primeprime_H6primeprime H-2'', H-6'' H3primeprime_H5primeprime H-3'', H-5'' H4primeprime H-4'' BOH2 B(OH)₂

Caption: Molecular structure of 4-(4-biphenyl)phenyl boronic acid with proton labeling.

Chemical Shift Predictions:
  • Protons on the Phenylboronic Acid Ring (Ring A):

    • H-2, H-6: These protons are ortho to the boronic acid group. The -B(OH)₂ group is electron-withdrawing, which deshields these protons, shifting them downfield. We can predict their resonance to be in the range of δ 7.9-8.1 ppm . Due to the symmetry of this ring, H-2 and H-6 are chemically equivalent.

    • H-3, H-5: These protons are meta to the boronic acid group and ortho to the biphenyl substituent. The influence of the boronic acid group is weaker at the meta position. However, their proximity to the biphenyl group will influence their chemical shift. They are expected to appear upfield relative to H-2 and H-6, likely in the region of δ 7.6-7.8 ppm .

  • Protons on the Central Phenyl Ring (Ring B):

    • H-2', H-6': These protons are ortho to the link with Ring A and will be deshielded. Their chemical shift is predicted to be around δ 7.7-7.9 ppm .

    • H-3', H-5': These protons are meta to the link with Ring A and ortho to the terminal phenyl ring (Ring C). They are expected to resonate at a similar or slightly upfield position compared to H-2' and H-6', likely in the range of δ 7.6-7.8 ppm .

  • Protons on the Terminal Phenyl Ring (Ring C):

    • H-2'', H-6'': These protons are ortho to the link with Ring B and are expected to be in the range of δ 7.6-7.7 ppm .

    • H-3'', H-5'': These protons are meta to the link with Ring B and are predicted to resonate around δ 7.4-7.5 ppm .

    • H-4'': This para proton will be the most upfield of the aromatic protons, likely appearing around δ 7.3-7.4 ppm .

  • Boronic Acid Protons (B(OH)₂):

    • The chemical shift of the two protons of the boronic acid group is highly variable and depends on the solvent, concentration, and water content. In DMSO-d₆, it often appears as a broad singlet between δ 8.0-8.5 ppm . In CDCl₃, it can be much broader and more difficult to observe.

Multiplicity and Coupling Constants:
  • Ring A (Phenylboronic acid moiety):

    • H-2, H-6: Will appear as a doublet, coupled to H-3 and H-5, respectively, with a typical ortho coupling constant (³J) of ~8.0 Hz .

    • H-3, H-5: Will also appear as a doublet, coupled to H-2 and H-6, with a ³J of ~8.0 Hz .

  • Ring B (Central phenyl ring):

    • H-2', H-6': Will appear as a doublet with a ³J of ~8.2 Hz , coupled to H-3' and H-5'.

    • H-3', H-5': Will also be a doublet with a ³J of ~8.2 Hz , coupled to H-2' and H-6'.

  • Ring C (Terminal phenyl ring):

    • H-2'', H-6'': Will appear as a doublet of doublets (or a multiplet) due to coupling with both H-3''/H-5'' (ortho, ³J ≈ 7.8 Hz) and H-4'' (meta, ⁴J ≈ 1.5 Hz).

    • H-3'', H-5'': Will appear as a triplet (or more accurately, a triplet of doublets that appears as a triplet) due to coupling with H-2''/H-6'' and H-4'' (³J ≈ 7.6 Hz).

    • H-4'': Will appear as a triplet with a ³J of ~7.4 Hz .

Integration:

The integration of the proton signals will be in the following ratio:

  • H-2, H-6: 2H

  • H-3, H-5: 2H

  • H-2', H-6': 2H

  • H-3', H-5': 2H

  • H-2'', H-6'': 2H

  • H-3'', H-5'': 2H

  • H-4'': 1H

  • B(OH)₂: 2H (may be difficult to integrate accurately if very broad)

Comparative Analysis with Simpler Analogues

To better understand the predicted spectrum, it is instructive to compare it with the known ¹H NMR data of its constituent parts: phenylboronic acid and biphenyl.

Compound Protons Predicted/Observed Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
4-(4-Biphenyl)phenyl boronic acid (Predicted) H-2, H-67.9-8.1Doublet~8.0
H-3, H-57.6-7.8Doublet~8.0
H-2', H-6'7.7-7.9Doublet~8.2
H-3', H-5'7.6-7.8Doublet~8.2
H-2'', H-6''7.6-7.7Multiplet
H-3'', H-5''7.4-7.5Multiplet
H-4''7.3-7.4Multiplet
B(OH)₂8.0-8.5 (broad singlet)
Phenylboronic Acid (Observed in DMSO-d₆) [1]H-ortho~7.8-8.0Doublet~7.5
H-meta~7.4-7.5Triplet~7.5
H-para~7.3-7.4Triplet~7.5
B(OH)₂~8.1 (broad singlet)
Biphenyl (Observed in CDCl₃) H-2, H-6, H-2', H-6'~7.6Multiplet
H-3, H-5, H-3', H-5'~7.4Multiplet
H-4, H-4'~7.3Multiplet

This comparison highlights how the electronic effects of the substituents influence the chemical shifts. The boronic acid group in our target molecule deshields the protons on its attached ring, shifting them significantly downfield compared to biphenyl. Conversely, the biphenyl substituent on the boronic acid ring also exerts a deshielding effect on the ortho and meta protons of that ring.

Experimental Protocol for High-Quality ¹H NMR Acquisition

To obtain a reliable ¹H NMR spectrum of 4-(4-biphenyl)phenyl boronic acid, the following protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the boronic acid into a clean, dry NMR tube.

    • Add approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often the solvent of choice as it is a good solvent for many boronic acids and can help to break up the trimeric boroxine anhydrides, leading to sharper signals.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary.

    • If signal broadening is still an issue, the addition of a single drop of pyridine-d₅ can sometimes help to sharpen the signals by forming a Lewis acid-base adduct with the boron center, preventing oligomerization.

  • Instrument Setup (400 MHz Spectrometer):

    • Lock and shim the instrument on the deuterium signal of the solvent.

    • Set the spectral width to cover the range of approximately -1 to 12 ppm.

    • Use a 90° pulse angle.

    • Set the relaxation delay (d1) to at least 2 seconds to ensure full relaxation of the aromatic protons.

    • Acquire at least 16 scans for a good signal-to-noise ratio. More scans may be necessary for dilute samples.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Carefully phase the spectrum to obtain pure absorption lineshapes.

    • Perform a baseline correction to ensure a flat baseline.

    • Calibrate the chemical shift scale by setting the residual DMSO solvent peak to δ 2.50 ppm.

    • Integrate all the signals in the spectrum.

Visualizing the Analytical Workflow

cluster_workflow ¹H NMR Analysis Workflow for Arylboronic Acids prep Sample Preparation (5-10 mg in 0.6 mL DMSO-d₆) acquisition Data Acquisition (400 MHz, 16+ scans) prep->acquisition Load sample processing Data Processing (FT, Phasing, Baseline Correction) acquisition->processing Raw FID calibration Chemical Shift Calibration (Residual DMSO at 2.50 ppm) processing->calibration Processed Spectrum analysis Spectral Analysis (Integration, Multiplicity, Chemical Shift) calibration->analysis comparison Comparison with Standards & Predicted Spectrum analysis->comparison confirmation Structure Confirmation comparison->confirmation Data corroboration

Caption: A logical workflow for the ¹H NMR analysis of arylboronic acids.

Conclusion

The ¹H NMR spectrum of 4-(4-biphenyl)phenyl boronic acid is complex but can be fully interpreted through a systematic analysis of chemical shifts, coupling patterns, and integration, guided by a comparison with simpler structural analogues. The key to obtaining a high-quality, interpretable spectrum lies in careful sample preparation to minimize the effects of boroxine formation. By following the detailed protocol and analytical workflow presented in this guide, researchers can confidently verify the structure and purity of this important synthetic building block, ensuring the integrity of their subsequent research and development efforts.

References

  • PubChem. 4-(4-Biphenyl)phenyl boronic acid. National Center for Biotechnology Information. [Link]

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Comparative

A Senior Application Scientist's Guide to the Electrochemical Characterization of Terphenyl Boronic Acid Films: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of advanced materials, functionalized organic thin films are a cornerstone of innovation, enabling new frontiers in sensing, electronics, a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced materials, functionalized organic thin films are a cornerstone of innovation, enabling new frontiers in sensing, electronics, and targeted drug delivery. Among these, terphenyl boronic acid films are emerging as a class of materials with significant potential due to the unique combination of the rigid, conductive terphenyl backbone and the versatile binding capabilities of the boronic acid moiety. This guide provides an in-depth technical exploration of the electrochemical characterization of terphenyl boronic acid films, with a primary focus on cyclic voltammetry (CV). We will delve into the causality behind experimental choices, present comparative data, and provide actionable protocols to empower your research and development endeavors.

The Synergy of Terphenyl and Boronic Acid: An Electrochemical Perspective

The electrochemical behavior of a terphenyl boronic acid film is a composite of its two key components: the terphenyl core and the boronic acid functional group. The terphenyl backbone, a series of three linked phenyl rings, provides a rigid and electronically conductive scaffold. This oligo(phenylene) structure facilitates charge transport, a critical property for applications in organic electronics. The electrochemical signature of the terphenyl unit itself can be observed through its oxidation and reduction potentials, which are indicative of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, respectively[1].

The boronic acid group, on the other hand, is not redox-active in the typical potential windows used for organic materials. However, it imparts a crucial functionality: the ability to reversibly bind with 1,2- and 1,3-diols to form cyclic esters[2]. This interaction is the foundation for the use of boronic acid-functionalized materials in the highly specific sensing of saccharides, glycoproteins, and other diol-containing biomolecules[2]. The binding event can alter the local electrostatic environment at the electrode surface, which can be transduced into a measurable electrochemical signal.

Comparative Electrochemical Analysis: Terphenyl Boronic Acid Films vs. Alternatives

The choice of an organic film for a specific application depends on a careful evaluation of its properties against other available materials. Here, we compare the expected electrochemical characteristics of terphenyl boronic acid films with two relevant alternatives: simple phenyl boronic acid films and other organic semiconductor films.

FeatureTerphenyl Boronic Acid FilmsPhenyl Boronic Acid FilmsOther Organic Semiconductor Films (e.g., Porphyrins, Phthalocyanines)
Charge Transport Expected to be efficient due to the extended π-conjugation of the terphenyl backbone.Limited by the single phenyl ring; charge transport is less efficient.Varies widely depending on the molecular structure; can be highly efficient in well-ordered films.
Redox Behavior Redox peaks associated with the terphenyl backbone are expected, indicating its semiconductor properties.Generally, no intrinsic redox peaks from the phenyl ring in the accessible potential window.Exhibit distinct and often multiple redox peaks corresponding to the specific electroactive core.
Functional Binding Excellent for diol binding via the boronic acid group. The rigid backbone may offer better spatial presentation of the binding sites.The primary function is diol binding.Functionality depends on the specific molecular design; not inherently suited for diol binding unless specifically functionalized.
Film Stability The rigid structure of the terphenyl group can contribute to the formation of stable and well-ordered films, especially in self-assembled monolayers (SAMs).Stability is dependent on the method of film formation.Stability varies greatly with the material and deposition method.
Applications Ideal for applications requiring both electronic conductivity and specific molecular recognition (e.g., advanced biosensors, functional electronic interfaces).Primarily used in sensing applications where high conductivity is not a prerequisite.Widely used in organic electronics (OLEDs, OPVs, OFETs) where charge transport is the primary function.[3]

Table 1: Comparative Overview of Electrochemical Properties and Applications.

Experimental Protocol: Electrochemical Characterization of Terphenyl Boronic Acid Films

This section provides a detailed, step-by-step methodology for the preparation and cyclic voltammetric analysis of terphenyl boronic acid films. The protocol is designed to be a self-validating system, ensuring reproducible and reliable results.

Part 1: Electrode Preparation and Film Formation

The choice of electrode material and film formation technique is critical. Gold electrodes are often preferred for their inertness and the ease with which they can be modified with self-assembled monolayers (SAMs) of thiol-derivatized molecules. Glassy carbon electrodes are another excellent option, particularly for electropolymerization methods.

Workflow for Film Preparation and Characterization

G cluster_prep Electrode Preparation cluster_film Film Formation cluster_char Electrochemical Characterization p1 Mechanical Polishing p2 Sonication p1->p2 p3 Electrochemical Cleaning p2->p3 f1 Self-Assembled Monolayer (SAM) Formation (e.g., via thiol-gold interaction) p3->f1 f2 Electropolymerization (from a monomer solution) p3->f2 c1 Cyclic Voltammetry (CV) f1->c1 f2->c1 c2 Electrochemical Impedance Spectroscopy (EIS) c1->c2

Caption: Workflow for preparing and characterizing terphenyl boronic acid films.

Step-by-Step Protocol for SAM Formation on a Gold Electrode:

  • Electrode Polishing:

    • Mechanically polish a gold disk electrode with alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

    • Rinse thoroughly with deionized water between each polishing step.

  • Sonication:

    • Sonicate the polished electrode in deionized water for 5 minutes to remove any adhered alumina particles.

    • Repeat the sonication in ethanol for another 5 minutes.

  • Electrochemical Cleaning:

    • In a 0.5 M H₂SO₄ solution, perform cyclic voltammetry scans until a reproducible voltammogram characteristic of clean gold is obtained. This step removes any remaining organic impurities.

  • SAM Formation:

    • Immerse the clean, dry gold electrode in a dilute solution (e.g., 1 mM) of a thiol-derivatized terphenyl boronic acid in a suitable solvent (e.g., ethanol or dimethylformamide) for a sufficient time (typically 12-24 hours) to allow for the formation of a well-ordered monolayer.

    • After incubation, rinse the electrode thoroughly with the solvent to remove any non-covalently bound molecules.

Part 2: Cyclic Voltammetry (CV) Measurement

CV is a powerful technique to probe the redox behavior of the film and its interaction with analytes.

Experimental Setup for Cyclic Voltammetry

G cluster_cell Electrochemical Cell WE Working Electrode (Film-coated) Electrolyte Electrolyte Solution WE->Electrolyte RE Reference Electrode (e.g., Ag/AgCl) RE->Electrolyte CE Counter Electrode (e.g., Pt wire) CE->Electrolyte Potentiostat Potentiostat Potentiostat->WE Potential Control & Current Measurement Potentiostat->RE Potential Reference Potentiostat->CE Current Path

Caption: Schematic of a three-electrode setup for cyclic voltammetry.

Step-by-Step Protocol for CV Measurement:

  • Assemble the Electrochemical Cell:

    • Place the terphenyl boronic acid-modified working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire) in an electrochemical cell containing the electrolyte solution.

  • Select the Electrolyte:

    • The choice of electrolyte is crucial. For characterizing the intrinsic redox properties of the terphenyl backbone, a non-aqueous electrolyte with a suitable supporting salt (e.g., 0.1 M tetrabutylammonium perchlorate in acetonitrile) is often used.

    • For sensing applications involving diol binding, an aqueous buffer solution at a specific pH (typically around physiological pH of 7.4) is required.

  • Set the CV Parameters:

    • Potential Window: Scan over a potential range that encompasses the expected redox events of the terphenyl moiety. A preliminary wide scan can help determine the appropriate window.

    • Scan Rate (ν): Start with a moderate scan rate (e.g., 100 mV/s). Varying the scan rate can provide insights into the nature of the electrochemical process (diffusion-controlled vs. surface-confined).

    • Number of Cycles: Perform multiple cycles to ensure the stability and reproducibility of the voltammogram.

  • Data Acquisition and Analysis:

    • Record the cyclic voltammogram. The resulting plot of current vs. potential will reveal the electrochemical characteristics of the film.

    • Analyze the voltammogram to determine key parameters such as peak potentials (Epa, Epc), peak currents (ipa, ipc), and the formal potential (E°').

Interpreting the Cyclic Voltammogram of a Terphenyl Boronic Acid Film

The cyclic voltammogram of a terphenyl boronic acid film can provide a wealth of information.

Charge Transfer Mechanism at the Electrode-Film Interface

G cluster_electrode Electrode cluster_film Terphenyl Boronic Acid Film cluster_solution Solution E e⁻ TPBA Terphenyl Boronic Acid E->TPBA Electron Transfer TPBA_ox Terphenyl Boronic Acid⁺ TPBA->TPBA_ox Oxidation Complex Boronate Ester Complex TPBA->Complex Binding TPBA_ox->E Electron Transfer TPBA_ox->TPBA Reduction Analyte Diol-containing Analyte Complex->TPBA Release

Caption: Charge transfer and analyte binding at a terphenyl boronic acid film.

  • Redox Peaks of the Terphenyl Backbone: The presence of anodic and cathodic peaks indicates the oxidation and reduction of the terphenyl core. The peak separation (ΔEp = Epa - Epc) provides information about the reversibility of the electron transfer process. For an ideal reversible, surface-confined species, ΔEp should be close to 0 V.

  • Effect of Scan Rate: For a surface-confined species, the peak current should be directly proportional to the scan rate. A linear relationship between ip and ν is a strong indication that the redox species is immobilized on the electrode surface.

  • Analyte Binding: In sensing applications, the introduction of a diol-containing analyte should cause a change in the cyclic voltammogram. This could manifest as a decrease in the peak currents of a redox probe in solution due to the formation of the boronate ester complex, which can block the electrode surface. Alternatively, if the terphenyl boronic acid itself is redox-active, the binding event could shift its redox potentials.

Conclusion: A Versatile Platform for Advanced Applications

The electrochemical characterization of terphenyl boronic acid films reveals a class of materials with a compelling combination of electronic conductivity and molecular recognition capabilities. Their rigid backbone promotes the formation of stable, well-defined films, while the boronic acid moiety offers a versatile handle for the specific binding of diols. By understanding and controlling their electrochemical properties through techniques like cyclic voltammetry, researchers can unlock their full potential in a wide range of applications, from highly sensitive and selective biosensors to novel electronic devices and drug delivery systems. This guide provides a foundational framework for these explorations, empowering scientists and engineers to harness the unique properties of these promising materials.

References

  • Walter, M. G., & Wamser, C. C. (n.d.). Synthesis and Characterization of Electropolymerized Porphyrin Nanofibers.[4]

  • Pipim, G. B., Sharada, S. M., & Krylov, A. I. (2025). Photophysical properties of functionalized terphenyls and implications to photoredox catalysis. Pure and Applied Chemistry, 97(11), 1685–1698.[5]

  • CUI, S., & yun, y. (2000). Electrochemical Polymerization of Biphenyl and P-terphenyl in Organic Solvent. Journal of Electrochemistry.[1]

  • Ali, S. R., Parajuli, R., Balogun, Y., & He, H. (2008). A Nonoxidative Electrochemical Sensor Based on a Self-Doped Polyaniline/Carbon Nanotube Composite for Sensitive and Selective Detection of the Neurotransmitter Dopamine: A Review. Full-text available.[6]

  • Sattari, S., Beyranvand, S., Soleimani, K., Rossoli, K., Salahi, P., Donskyi, I. S., Shamsa, A., Unger, W. E. S., Yari, A., Farjanikish, G., Nayebzadeh, H., & Adeli, M. (n.d.). Boronic Acid-Functionalized Two-Dimensional MoS2 at Biointerfaces.[7]

  • Characteristic Analysis of Cyclic Voltammetry on a Self-Assembled Mono-layer Electrode. (2013). Semantic Scholar.[8]

  • Electrochemical formation and electron transfer through self-assembled monolayers of 4-mercaptophenol on mercury | Request PDF. (2026, February 7). ResearchGate.[9]

  • Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu. (2023, July 19). ACS Publications.[10]

  • Low-cost Narrow-Bandgap Organic Semiconductor for Efficient Photovoltaic and Photodetection Applications | ACS Energy Letters. (2025, April 25). ACS Publications.[11]

  • Organic Semiconductors: New Advances, Apps, & Prospects. (2023, May 9). Patsnap.[3]

  • Phenylboronate chromatography selectively separates glycoproteins through the manipulation of electrostatic, charge transfer, and cis-diol interactions. (2014, October 15). PubMed.[12]

  • Polymeric Self-Assembled Monolayers. 4. Chemical, Electrochemical, and Thermal Stability of ω-Functionalized, Self. (1996, December 1). ACS Publications.[13]

  • The Electrochemical Behavior of Self-assembled Monolayers of Schiff Base. (n.d.). Acta Physico-Chimica Sinica.[7]

  • Ultrafast charge transfer through p-oligo(phenylene) bridges: effect of nonequilibrium vibrations. (2010, August 10). NCCR MUST.[14]

  • A.A, M., et al. (2020). A Comparative Study of the Semiconductor Behavior of Organic Thin Films: TCNQ-Doped Cobalt Phthalocyanine and Cobalt Octaethylporphyrin. MDPI.[15]

  • Bergamini, J. F., et al. (2006). Boronic Acids as Ligands for Affinity Chromatography. ResearchGate.[2]

  • Contreras Pereda, N. (2022).
  • de la Fuente, N. L., et al. (2021). All-Organic Semiconductors for Electrochemical Biosensors: An Overview of Recent Progress in Material Design. Frontiers.[16]

  • Gonzalez, C., et al. (2025). Electropolymerization of 5-Indolylboronic Acid: Morphological, Spectroscopic, and Electrochemical Characterization with Perspective Toward Functional Applications. MDPI.[17]

  • Lima, F. A. (2019). ELECTROPOLYMERIZATION. CORE.[18]

  • Lopez, R. (2011). Characterization of Nanoporous Gold Electrodes for Bioelectrochemical Applications. ResearchGate.[19]

  • Mele, G., et al. (2023). Electrochemical detection of fluoride ions in water with nanoporous gold modified by a boronic acid terminated self-assembled. Graz University of Technology.[9][20]

  • Paula, C., et al. (2019). Organic Semiconductors for Electrochemical Energy Applications | Request PDF. ResearchGate.[21]

  • Pereira, A. C., et al. (2021). Electrochemical Properties of Phytosynthesized Gold Nanoparticles for Electrosensing. MDPI.[22]

  • Rapta, P., et al. (2009). Controlling the charge transfer in phenylene-bridged borylene-amine pi-conjugated systems. PubMed.[23]

  • S. Kitano, H., et al. (2004). Accumulation of phenyl boronic acid-carrying telomers on a gold surface. PubMed.[24]

  • Santos, J. H., et al. (2025). Electrochemical Characterization of Gold Stepped Surfaces Modified with Pd. ResearchGate.[25]

  • Santos, R., et al. (2019). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. MDPI.[26]

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Validation

A Comparative Guide to Elemental Analysis Standards for [1,1':4',1''-Terphenyl]-4-ylboronic acid

This guide provides an in-depth comparison of elemental analysis standards and methodologies pertinent to [1,1':4',1''-Terphenyl]-4-ylboronic acid (TPBA). Designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of elemental analysis standards and methodologies pertinent to [1,1':4',1''-Terphenyl]-4-ylboronic acid (TPBA). Designed for researchers, scientists, and drug development professionals, this document delves into the regulatory landscape, compares key analytical technologies, and offers actionable experimental protocols. Our focus is on the practical application of these standards to ensure the identity, purity, and safety of this critical synthetic intermediate.

The Analytical Imperative for Terphenyl Boronic Acids

[1,1':4',1''-Terphenyl]-4-ylboronic acid (CAS: 877993-09-4, Formula: C₁₈H₁₅BO₂) is a vital building block in modern organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its utility in constructing complex molecular architectures makes it indispensable in the development of pharmaceuticals, organic electronics, and advanced materials.

However, the efficacy and safety of the final product are directly contingent on the purity of starting materials like TPBA. Elemental analysis serves two primary, distinct functions:

  • Identity and Purity Confirmation: Verifying the stoichiometric ratio of Carbon, Hydrogen, and Nitrogen (CHN analysis) to confirm the empirical formula of the bulk material.

  • Impurity Quantification: Detecting and quantifying trace elemental impurities that may originate from catalysts, reagents, manufacturing processes, or storage. These impurities can be catalytically poisonous, detrimental to material performance, or pose a direct toxicological risk.[1]

This guide will navigate the standards and techniques governing both of these critical analytical objectives.

Regulatory Framework: USP <232>, EP 5.20 & ICH Q3D

The control of elemental impurities in pharmaceutical products is harmonized globally under the International Council for Harmonisation (ICH) Q3D guideline, which is implemented by regional pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).

The core principle of these regulations is a risk-based approach .[2] It is no longer sufficient to test for a generic group of "heavy metals"; manufacturers must now assess the risk of specific elemental impurities being present in their final drug product. This assessment considers all potential sources, including the drug substance (API), excipients, manufacturing equipment, and container closure systems.[2][3]

Elemental impurities are categorized based on their toxicity and likelihood of occurrence:[1][4]

  • Class 1: Highly toxic elements (As, Cd, Hg, Pb) that require a risk assessment for all potential sources.[1][4]

  • Class 2: Route-dependent toxicants.

    • Class 2A: High probability of occurrence (Co, Ni, V).[4]

    • Class 2B: Lower probability of occurrence (e.g., Ag, Au, Pd, Pt, Se).[4]

  • Class 3: Elements with relatively low oral toxicity (e.g., Ba, Cr, Cu, Li, Mo, Sn).

  • Other Elements: This category includes elements like Boron (B), for which Permitted Daily Exposures (PDEs) have not been established due to lower inherent toxicity or regional variations.[1] Their control is subject to the risk assessment and other applicable guidelines.

For a substance like TPBA, a risk assessment is mandatory. A key focus would be on residual palladium (a Class 2B element) if used as a catalyst in its synthesis, in addition to the Class 1 elements.

Risk Assessment Workflow for Elemental Impurities

The following diagram illustrates the logical workflow for a risk-based assessment as mandated by ICH Q3D.

G ID_Sources Identify Potential Sources: - Intentionally Added (Catalysts) - Raw Materials (e.g., TPBA) - Manufacturing Equipment - Container Closure Systems ID_Elements Identify Potential Elemental Impurities (Class 1, 2A, 2B, 3, etc.) ID_Sources->ID_Elements Data_Gather Gather Data: - Supplier Information - Literature - In-house Testing ID_Elements->Data_Gather Eval_Risk Evaluate Risk of Impurity > Control Threshold Control_Strategy Develop Control Strategy: - Input Material Controls - In-Process Controls - Final Product Testing Eval_Risk->Control_Strategy Risk Identified Risk_Review Document Assessment & Review Periodically Eval_Risk->Risk_Review Risk Not Identified Data_Gather->Eval_Risk Control_Strategy->Risk_Review

Caption: ICH Q3D Risk Assessment Workflow.

Part I: Confirming Identity via Combustion (CHN) Analysis

Combustion analysis is the gold standard for determining the mass percentages of carbon, hydrogen, and nitrogen in an organic compound, thereby verifying its empirical formula.

Principle: A sample is combusted at high temperatures (around 1000°C) in an oxygen-rich environment.[5][6] The resulting gases (CO₂, H₂O, N₂) are separated, typically by gas chromatography, and measured by a thermal conductivity detector (TCD).[5][6]

Challenges with Boronic Acids:

  • Incomplete Combustion: Organoboron compounds can sometimes form stable boron carbides or carbonates, leading to inaccurately low carbon values.[7]

  • Boroxine Formation: Like many boronic acids, TPBA can undergo dehydration to form its cyclic anhydride trimer, a boroxine.[8][9] This changes the C/H ratio and can lead to non-stoichiometric results if not handled correctly.

Comparison of Combustion Additives: To overcome these challenges, combustion catalysts or additives are often mixed with the sample.

AdditiveMechanism of ActionSuitability for TPBA
Tungsten(VI) Oxide (WO₃) Promotes complete oxidation of refractory materials and prevents the formation of stable metal carbides.Excellent. Highly effective for organometallic and organoboron compounds.
Vanadium Pentoxide (V₂O₅) Acts as a flux and oxygen donor, ensuring complete combustion at lower temperatures.[7]Good. A common and effective choice, especially when vigorous oxidation is needed.[7]
Tin Capsules The exothermic reaction of tin combustion raises the local temperature significantly, aiding in the breakdown of stable compounds.[7]Good, but may be insufficient alone. Often used in conjunction with a chemical additive for difficult samples.
Experimental Protocol: CHN Analysis of TPBA
  • Instrument Calibration: Calibrate the CHN analyzer using a certified organic microanalytical standard (e.g., Acetanilide, Benzoic Acid).[5] Run the standard until results are within ±0.3% of the theoretical values.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of TPBA into a tin capsule.

    • Add approximately 5-10 mg of Tungsten(VI) Oxide to the capsule.

    • Fold the capsule to ensure no sample is lost and introduce it into the instrument's autosampler.

  • Analysis: Perform the analysis according to the instrument's standard operating procedure. Run the sample in triplicate.

  • Data Evaluation:

    • Calculate the theoretical C and H percentages for TPBA (C₁₈H₁₅BO₂; MW: 274.13 g/mol ):

      • %C = (18 * 12.011) / 274.13 = 78.84%

      • %H = (15 * 1.008) / 274.13 = 5.52%

    • The experimental results should fall within an acceptance criterion of ±0.4% of the theoretical values.

Part II: Quantifying Elemental Impurities

While CHN analysis confirms the bulk material, the critical task for safety and quality is quantifying trace elemental impurities. The preferred modern techniques are plasma-based spectrochemistry, as outlined in USP <233>.[10]

Comparison of Analytical Techniques
FeatureInductively Coupled Plasma - Mass Spectrometry (ICP-MS)Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)Gas Chromatography - Mass Spectrometry (GC-MS)
Principle Sample is atomized and ionized in argon plasma; ions are separated by mass-to-charge ratio.[10]Sample is atomized and excited in argon plasma; emitted light at characteristic wavelengths is measured.Volatile (or derivatized) compounds are separated by chromatography and detected by mass spectrometry.
Primary Target Trace to ultra-trace elemental impurities (e.g., Pd, Pb, As, Cd, Ni).Minor to trace elemental impurities.Volatile or semi-volatile boron-containing impurities (e.g., boronic esters, diboron reagents).[11]
Sensitivity Very High (ppb to ppt)Moderate (ppm to high ppb)High (for specific analytes)
Throughput High (multi-element analysis)High (multi-element analysis)Lower (single analyte per run)
Sample Prep Requires complete acid digestion of the organic matrix.Requires complete acid digestion of the organic matrix.May require derivatization to increase volatility.[11]
Best For... Comprehensive regulatory compliance testing per USP <232>.Screening or analysis of less toxic elements with higher limits.Identifying and quantifying specific, potentially genotoxic, organic or organometallic impurities.[11]
ICP-MS: The Gold Standard for Regulatory Compliance

For its unparalleled sensitivity and multi-element capability, ICP-MS is the definitive technique for elemental impurity testing under USP/ICH guidelines.

Experimental Protocol: ICP-MS Analysis of TPBA
  • Sample Preparation (Microwave Digestion):

    • Rationale: The dense organic matrix of TPBA must be completely destroyed to liberate the elements for analysis. Microwave digestion provides the necessary temperature and pressure in a closed, clean environment to prevent contamination.

    • Accurately weigh ~0.2 g of TPBA into a clean microwave digestion vessel.

    • Add 5 mL of high-purity nitric acid (HNO₃) and 1 mL of hydrogen peroxide (H₂O₂).

    • Allow the initial reaction to subside before sealing the vessel.

    • Digest using a validated temperature program (e.g., ramp to 200°C and hold for 20 minutes).

    • After cooling, dilute the clear digestate to a final volume of 50 mL with deionized water.

  • Instrument Setup and Calibration:

    • Calibrate the ICP-MS using multi-element certified reference materials (CRMs) that cover the required elemental scope (e.g., Class 1, 2A, 2B elements).

    • Use an internal standard solution (e.g., Sc, Y, In, Bi) to correct for matrix effects and instrument drift.

  • Validation and Quality Control:

    • System Suitability: Analyze a check standard to ensure instrument performance.

    • Spike Recovery: Prepare a separate spiked sample by adding a known amount of target elements to a TPBA sample before digestion. The recovery should be within a defined range (e.g., 70-150%) to validate the method's accuracy for the specific matrix.

    • Method Blank: Process a blank sample (reagents only) through the entire procedure to check for contamination.

  • Sample Analysis: Analyze the prepared blank, standards, and samples. The instrument software will calculate the concentration of each element in the original TPBA sample.

ICP-MS Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis ICP-MS Analysis cluster_data Data Processing Weigh 1. Weigh TPBA Sample (~0.2 g) Digest 2. Add HNO3/H2O2 & Microwave Digest Weigh->Digest Dilute 3. Dilute to Final Volume (e.g., 50 mL) Digest->Dilute Nebulize 4. Nebulize Sample into Argon Plasma Dilute->Nebulize Ionize 5. Atomize & Ionize (~8000 K) Nebulize->Ionize Separate 6. Separate Ions by Mass (Quadrupole) Ionize->Separate Detect 7. Detect Ions (Electron Multiplier) Separate->Detect Quantify 8. Quantify vs. Calibration Curve Detect->Quantify Report 9. Report Results (e.g., in µg/g) Quantify->Report

Caption: General Workflow for ICP-MS Elemental Impurity Analysis.

Conclusion

Ensuring the quality of [1,1':4',1''-Terphenyl]-4-ylboronic acid requires a dual analytical approach. Combustion analysis serves to confirm the fundamental identity and stoichiometry of the bulk material, with special consideration for the challenges posed by organoboron compounds. ICP-MS , as the cornerstone of modern regulatory standards like USP <232>, provides the high-sensitivity quantification of trace elemental impurities necessary to guarantee safety and comply with global pharmaceutical guidelines. A robust quality control program founded on a risk-based approach and validated by these orthogonal techniques is essential for any professional working with this critical chemical building block.

References

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  • <232> ELEMENTAL IMPURITIES—LIMITS. US Pharmacopeia (USP).

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Sources

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